Cyclooctanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclooctanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADSMKORVFYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219875 | |
| Record name | Cyclooctanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-71-9 | |
| Record name | Cyclooctanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanol | |
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| Record name | Cyclooctanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N948SW87NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cyclooctanol synthesis from cyclooctene
An In-depth Technical Guide to the Synthesis of Cyclooctanol from Cyclooctene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty materials. Its eight-membered ring structure provides a unique scaffold for complex molecular architectures. The most direct and common precursor for the synthesis of this compound is cyclooctene, an abundant and relatively inexpensive starting material. This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of cyclooctene to this compound. It details the core methodologies, including hydroboration-oxidation, oxymercuration-demercuration, acid-catalyzed hydration, and a two-step epoxidation-reduction pathway. For each method, this document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application and methodological comparison in a research and development setting.
Introduction
The transformation of an alkene to an alcohol is a fundamental reaction in organic synthesis. For the conversion of cyclooctene to this compound, several established methods are available, each with distinct advantages concerning stereoselectivity, yield, and reaction conditions. The choice of a particular synthetic route is often dictated by the desired stereochemical outcome, tolerance of other functional groups, and considerations of reagent toxicity and cost. This guide will explore the four principal pathways for this conversion.
Synthesis Methodologies
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. For a symmetrical alkene like cyclooctene, regioselectivity is not a factor. The key feature of this reaction is its syn-stereoselectivity, where the hydrogen and hydroxyl groups are added to the same face of the double bond. The reaction proceeds without the formation of a carbocation intermediate, thus avoiding skeletal rearrangements.
Adapted from general procedures for hydroboration-oxidation of alkenes.[1][2]
-
Reaction Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with cyclooctene (e.g., 11.0 g, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 35 mL, 35 mmol) is added dropwise to the stirred cyclooctene solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours to ensure the complete formation of the tri(cyclooctyl)borane intermediate.
-
Oxidation: The reaction mixture is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (NaOH) (15 mL) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (15 mL). The temperature should be carefully monitored and maintained below 40 °C during the exothermic oxidation.
-
Workup and Purification: After the peroxide addition, the mixture is stirred at room temperature for 1 hour, then heated to 50 °C for an additional hour to ensure complete oxidation. After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL). The combined organic extracts are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.
Oxymercuration-Demercuration
This two-step method provides a practical route to the Markovnikov hydration of alkenes without carbocation rearrangements.[3] For cyclooctene, this results in this compound. The first step, oxymercuration, involves the anti-addition of a hydroxyl group and an acetoxymercury group across the double bond. The subsequent demercuration step with sodium borohydride replaces the mercury-containing group with a hydrogen atom.[4] This method is highly reliable but requires the use of toxic mercury salts, which necessitates careful handling and waste disposal.
Adapted from a general procedure for 1-methylcyclohexanol synthesis.
-
Oxymercuration: In a 500 mL flask, mercury(II) acetate (Hg(OAc)₂, 31.9 g, 100 mmol) is dissolved in a mixture of 100 mL of water and 100 mL of THF. To this stirred solution, cyclooctene (11.0 g, 100 mmol) is added, and the mixture is stirred vigorously at room temperature for 1 hour. The disappearance of the starting alkene can be monitored by TLC or GC.
-
Demercuration: After the oxymercuration is complete, 100 mL of 3.0 M aqueous sodium hydroxide (NaOH) is added, followed by the slow, portion-wise addition of a solution of sodium borohydride (NaBH₄, 2.0 g, 53 mmol) in 50 mL of 3.0 M NaOH. The temperature is maintained below 25 °C with an ice bath during the addition. A black precipitate of elemental mercury will form.
-
Workup and Purification: The mixture is stirred for an additional 2 hours at room temperature. The supernatant liquid is decanted from the mercury. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration and removal of the solvent by rotary evaporation, the resulting crude this compound is purified by vacuum distillation.
Acid-Catalyzed Hydration
The direct addition of water to cyclooctene in the presence of a strong acid catalyst (e.g., sulfuric acid) is a straightforward method for producing this compound. The reaction proceeds via a cyclooctyl carbocation intermediate. While effective, this method is reversible, and the equilibrium may not strongly favor the alcohol product. Furthermore, the harsh acidic conditions can sometimes lead to side reactions, although this is less of a concern for a simple cycloalkene.
-
Reaction Setup: A mixture of cyclooctene (11.0 g, 100 mmol) and 100 mL of water is placed in a 250 mL round-bottom flask.
-
Catalyst Addition: While stirring, 10 mL of concentrated sulfuric acid (H₂SO₄) is added slowly and cautiously. The mixture is then heated to a gentle reflux (approx. 80-90 °C) for 4-6 hours to drive the equilibrium toward the alcohol product.
-
Workup and Purification: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated and washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent/unreacted cyclooctene is removed by distillation. The residual crude this compound is purified by vacuum distillation.
Epoxidation and Reduction
This two-step synthesis first involves the epoxidation of cyclooctene to form cyclooctene oxide. This intermediate is then reduced to yield this compound. A variety of epoxidizing agents can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The subsequent reduction of the stable epoxide can be achieved with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).
-
Epoxidation: Cyclooctene (11.0 g, 100 mmol) is dissolved in 200 mL of dichloromethane (DCM) in a 500 mL flask and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.0 g, ~108 mmol) is added in small portions over 30 minutes, keeping the temperature below 10 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to give crude cyclooctene oxide, which is often sufficiently pure for the next step.
-
Reduction: A dry 500 mL flask is charged with lithium aluminum hydride (LiAlH₄, 2.0 g, 53 mmol) and 100 mL of anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C. The crude cyclooctene oxide (e.g., 12.6 g, 100 mmol) dissolved in 50 mL of anhydrous THF is added dropwise. After the addition, the mixture is heated to reflux for 4 hours.
-
Workup and Purification: The reaction is cooled to 0 °C and quenched by the slow, sequential addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over Na₂SO₄, and the solvent is removed by rotary evaporation. The product is purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthesis methods. Yields and reaction times are representative and can vary based on scale and specific laboratory conditions.
| Method | Key Reagents | Typical Yield | Reaction Time | Temp. (°C) | Stereochemistry |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 85-95% | 3-5 hours | 0 to 50 | syn-addition |
| Oxymercuration-Demercuration | Hg(OAc)₂, H₂O, NaBH₄ | 70-90% | 3-4 hours | Room Temp. | anti-addition |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 50-70% | 4-6 hours | 80-90 | Mixed (syn+anti) |
| Epoxidation-Reduction | m-CPBA, LiAlH₄ | 80-90% | >12 hours | 0 to Reflux | N/A (achiral) |
Conclusion
The synthesis of this compound from cyclooctene can be accomplished through several high-yielding and reliable methods.
-
Hydroboration-oxidation is often the preferred method due to its high yields, mild conditions, and excellent stereochemical control (syn-addition), without the use of toxic heavy metals.
-
Oxymercuration-demercuration also provides high yields and proceeds via anti-addition, offering a complementary stereochemical outcome. However, the significant toxicity of mercury reagents is a major drawback.
-
Acid-catalyzed hydration is the simplest method in terms of reagent cost but generally provides lower yields and lacks stereocontrol.
-
The epoxidation-reduction sequence is a robust two-step process that gives high yields but is longer and requires potent, hazardous reducing agents like LiAlH₄.
The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, balancing factors of yield, stereocontrol, operational simplicity, and environmental/safety considerations.
References
physical and chemical properties of cyclooctanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of cyclooctanol, a versatile cyclic alcohol. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound and its derivatives.
Physical and Chemical Properties
This compound is a colorless, viscous liquid or a low-melting solid at room temperature.[1][2] It possesses a characteristic mild, camphor-like odor.[3] The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Appearance | Colorless, viscous liquid or solid | [1][2] |
| Melting Point | 14-15 °C | [4][5] |
| Boiling Point | 209 °C at 1013 hPa | [1] |
| 106-108 °C at 22 mmHg | [4][5] | |
| Density | 0.97 g/cm³ at 20 °C | [1] |
| 0.974 g/mL at 25 °C | [5] | |
| Refractive Index (n20/D) | 1.486 | [4][5] |
| Vapor Pressure | 0.1 hPa | [1] |
| Flash Point | 86 °C (187 °F) | [1][5] |
| Autoignition Temperature | 300 °C | [1] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | 5.4 g/L | [1] |
| Acetone | Miscible | [5] |
| Organic Solvents (e.g., ethanol, ether) | Soluble | [6] |
Spectral Data
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR | δ (ppm): ~3.8 (CH-OH), 1.5-1.8 (CH₂) | [7] |
| ¹³C NMR | δ (ppm): ~70 (C-OH), ~35, ~27, ~25, ~22 (CH₂) | [8] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2920, ~2850 (C-H stretch) | [9] |
| Mass Spectrometry (MS) | m/z: 128 (M+), 110, 97, 83, 69, 57, 41 | [10] |
Chemical Reactivity and Experimental Protocols
This compound undergoes typical reactions of secondary alcohols, including oxidation, esterification, and dehydration. These reactions are fundamental in organic synthesis and for the generation of novel derivatives.
Oxidation to Cyclooctanone
The oxidation of this compound yields cyclooctanone, a key intermediate in various chemical syntheses.
Caption: Oxidation of this compound to Cyclooctanone.
Experimental Protocol: Oxidation with Chromic Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as acetone.
-
Reaction: Cool the flask in an ice bath. Prepare a solution of chromic acid (e.g., Jones reagent) and add it dropwise to the this compound solution with continuous stirring. Maintain the temperature below 20 °C.
-
Monitoring: The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺) and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess oxidizing agent with isopropyl alcohol. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclooctanone can be further purified by distillation.
Esterification to Cyclooctyl Acetate
Esterification of this compound, for example with acetic anhydride, produces cyclooctyl acetate, an ester with potential applications as a fragrance or flavoring agent.
Caption: Esterification of this compound.
Experimental Protocol: Synthesis of Cyclooctyl Acetate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine this compound and acetic anhydride.[2]
-
Catalyst Addition: Slowly add a catalytic amount of pyridine to the mixture.[2]
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like diethyl ether.
-
Neutralization: Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclooctyl acetate can be purified by vacuum distillation.
Dehydration to Cyclooctene
Acid-catalyzed dehydration of this compound yields cyclooctene, an important cycloalkene used in polymer synthesis and as a ligand in organometallic chemistry.[6]
Caption: Dehydration of this compound to Cyclooctene.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place this compound in the distilling flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the this compound.[12] Add a few boiling chips.
-
Distillation: Heat the mixture gently. The lower-boiling cyclooctene will distill over along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Drying and Purification: Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride. A final simple distillation can be performed to obtain pure cyclooctene.
Analytical Experimental Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound and its reaction products.
Caption: GC-MS Analysis Workflow.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample containing this compound in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each eluting component. The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.
Caption: NMR Analysis Workflow.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[11]
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify one-bond proton-carbon correlations).
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Analyze the resulting spectra by identifying chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the molecular structure.[6]
Role in Drug Development
While this compound itself is not a prominent pharmacophore, the cyclooctane ring is found in a number of bioactive molecules and marketed drugs.[1] The unique conformational flexibility of the eight-membered ring can be advantageous in designing molecules that can adapt to the binding sites of biological targets.[3]
Derivatives of this compound and other cyclooctane-containing compounds are being explored for various therapeutic applications. For instance, some derivatives have been investigated for their potential as anticancer agents.[1] The cyclooctane scaffold can serve as a molecular platform for the construction of novel drug candidates with desired pharmacological properties.
The development of drugs containing cyclooctane rings often involves leveraging their specific stereochemistry and conformational properties to achieve high affinity and selectivity for a particular biological target. Therefore, a thorough understanding of the chemistry of this compound and its derivatives is valuable for medicinal chemists and drug development professionals.
Caption: this compound Derivatives in Drug Development.
References
- 1. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Spectroscopic Data of Cyclooctanol
This technical guide provides a comprehensive overview of the key spectroscopic data for cyclooctanol, a cyclic alcohol of significant interest in synthetic organic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by a few key signals corresponding to the different proton environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) | Description |
| -CH-OH | 3.823 - 3.837 | Multiplet, corresponding to the proton attached to the carbon bearing the hydroxyl group. |
| -OH | 2.46 | Singlet, corresponding to the hydroxyl proton. The chemical shift of this peak can vary with concentration and solvent. |
| -CH₂- | 1.25 - 2.03 | A complex series of overlapping multiplets corresponding to the fourteen methylene protons of the cyclooctane ring. |
Solvent: CDCl₃. Instrument Frequency: 89.56 MHz and 399.65 MHz have been reported.[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. The ¹³C NMR spectrum of this compound is relatively simple due to the symmetry of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) |
| C-OH | ~70-75 |
| Ring CH₂ | ~20-40 |
Note: Specific peak assignments for all carbon atoms can be complex due to the conformational flexibility of the eight-membered ring. The provided ranges are typical for cyclic alcohols.
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound clearly indicates the presence of an alcohol functional group.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3500-3200 | O-H stretch | Strong, broad absorption characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[2][3][4] |
| 2960-2850 | C-H stretch | Strong, sharp absorptions corresponding to the stretching of the sp³ C-H bonds in the cyclooctane ring.[3] |
| 1260-1050 | C-O stretch | Moderate to strong absorption indicating the stretching of the carbon-oxygen single bond.[2][3] |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 128 | Low | Molecular Ion [M]⁺ |
| 110 | Moderate | [M-H₂O]⁺, loss of water |
| 82 | High | Fragmentation of the ring |
| 68 | High | Fragmentation of the ring |
| 57 | 100 (Base Peak) | Fragmentation of the ring |
| 41 | High | Fragmentation of the ring |
The fragmentation of this compound is complex due to the cyclic structure. The base peak at m/z 57 is a common feature in the mass spectra of cycloalkanes and their derivatives.[5][6] The molecular ion peak is often weak for alcohols due to the ease of fragmentation.[7]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
-
Sample Preparation :
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Alternatively, for solid samples, a small amount of the solid can be pressed firmly onto the crystal.
-
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Place the sample (ATR crystal or KBr pellet) in the IR spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Sample Introduction :
-
For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) is common.
-
If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
-
Ionization :
-
Electron Impact (EI) is a common ionization method for this type of molecule. The standard electron energy is 70 eV.
-
-
Data Acquisition :
-
The ionized sample is introduced into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
-
The resulting mass spectrum plots relative intensity versus m/z.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. This compound(696-71-9) 1H NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. This compound | C8H16O | CID 12766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(696-71-9) IR Spectrum [m.chemicalbook.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Conformational Landscape of Cyclooctanol Isomers: A Technical Guide for Researchers
Introduction
The conformational analysis of cyclic molecules is a cornerstone of stereochemistry, with profound implications for understanding molecular properties, reactivity, and biological activity. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules like cyclooctanol is critical for rational drug design and the development of novel therapeutics. This compound, with its flexible eight-membered ring, presents a complex and fascinating conformational landscape. The presence and relative orientation of the hydroxyl group in its various isomers significantly influence the stability and population of different conformers, thereby affecting their physical, chemical, and biological characteristics. This technical guide provides an in-depth exploration of the conformational analysis of this compound isomers, detailing experimental protocols, presenting quantitative data, and visualizing key concepts and workflows.
The Conformational Landscape of the Cyclooctane Ring
The cyclooctane ring is characterized by a multitude of low-energy conformations, a consequence of its flexibility which minimizes angle strain but introduces torsional and transannular strains.[1] The potential energy surface of cyclooctane is complex, with several key conformations being of particular importance. The most stable conformations are generally accepted to be from the boat-chair family, with the crown family being slightly higher in energy.
The primary conformations of the cyclooctane ring include:
-
Boat-Chair (BC): Generally considered the most stable conformation.
-
Crown: A highly symmetrical conformation.
-
Twist-Boat-Chair (TBC): Another low-energy conformation.
-
Boat-Boat (BB): A higher energy conformation.
The introduction of a hydroxyl substituent, as in this compound, further complicates this landscape. The position and stereochemistry (cis/trans) of the hydroxyl group will favor certain conformations over others to minimize steric interactions and potentially form intramolecular hydrogen bonds. The preference for an equatorial or axial-like position of the hydroxyl group will depend on the specific isomer and the interplay of steric and electronic effects.
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental techniques and computational methods is typically employed to elucidate the conformational preferences of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[2] Variable temperature (VT) NMR and the use of lanthanide shift reagents (LSRs) are particularly valuable techniques.
Detailed Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Variable temperature NMR is used to study the dynamic equilibria between different conformers. By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of individual conformers.
-
Sample Preparation:
-
Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, acetone-d6, or toluene-d8). The concentration should be optimized for good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
Use a high-quality NMR tube rated for low-temperature work to prevent breakage.
-
-
Instrument Setup:
-
Select an NMR spectrometer equipped with a variable temperature unit.
-
Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures).[3]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature in increments of 10-20 K.[4]
-
Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[3][4]
-
Monitor the spectrum for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to individual conformers.
-
Acquire spectra at several temperatures below the coalescence point to determine the populations of the individual conformers by integrating their respective signals.
-
-
Data Analysis:
-
Determine the coalescence temperature (Tc) for a given set of exchanging signals.
-
Calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.
-
At temperatures where individual conformers are resolved, calculate the equilibrium constant (Keq) from the integration of the signals.
-
Calculate the difference in free energy (ΔG°) between the conformers using the equation: ΔG° = -RT ln(Keq).
-
Detailed Experimental Protocol: Lanthanide-Induced Shift (LIS) NMR
Lanthanide shift reagents are used to induce large chemical shift changes in a substrate, which can help to resolve overlapping signals and provide structural information. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed.
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).
-
Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same solvent.[5]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the pure this compound isomer.
-
Add a small, known aliquot of the LSR stock solution to the NMR tube.
-
Acquire a new ¹H NMR spectrum and note the changes in chemical shifts.
-
Repeat the addition of the LSR in small increments, acquiring a spectrum after each addition, until a significant shift has been observed for all relevant protons.[6]
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) for each proton as a function of the [LSR]/[substrate] molar ratio.
-
The initial slope of this plot is the lanthanide-induced shift (LIS) value.
-
These LIS values can be used in conjunction with the McConnell-Robertson equation to determine the geometry of the complex and, by extension, the conformation of the this compound isomer.[7] It is important to be aware that the complexation of the LSR to the hydroxyl group can potentially alter the conformational equilibrium.[8]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.
General Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound isomer of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The resulting structure provides a detailed picture of the molecule's conformation in the solid state.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of molecules and predicting the relative stabilities of different conformers.
Detailed Protocol: DFT-Based Conformational Search
-
Initial Structure Generation:
-
Build an initial 3D model of the this compound isomer.
-
Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF) to generate a set of low-energy starting conformations.[9] This step is crucial for broadly sampling the complex conformational space of the eight-membered ring.
-
-
DFT Optimization:
-
For each of the low-energy conformers identified in the molecular mechanics search, perform a full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).[9] It is important to include dispersion corrections (e.g., D3) for accurate energy calculations.[10]
-
Ensure that each optimized structure corresponds to a true energy minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
-
Energy Refinement and Analysis:
-
For the optimized geometries, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.[9]
-
Include zero-point vibrational energy (ZPVE) corrections in the final energy calculations.
-
The calculated relative energies can be used to predict the Boltzmann population of each conformer at a given temperature.
-
Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers to understand the structural details of the preferred conformations.
-
Quantitative Conformational Data
The following tables summarize key quantitative data relevant to the conformational analysis of this compound isomers. Due to the limited availability of specific data for this compound, representative data for cyclooctane and typical coupling constants are provided to illustrate the principles.
Table 1: Calculated Relative Energies of Cyclooctane Conformers
| Conformer Family | Specific Conformation | Relative Energy (kcal/mol) |
| Boat-Chair | BC | 0.0 |
| Twist-Boat-Chair | TBC | 0.7 |
| Crown | Crown | 1.6 |
| Boat-Boat | BB | 2.9 |
| Chair-Chair | CC | 5.3 |
Note: These are representative values from computational studies and the actual energies can vary with the level of theory and basis set used. The presence of a substituent will alter these relative energies.
Table 2: Typical Vicinal Proton-Proton (³JHH) Coupling Constants and Corresponding Dihedral Angles
| Dihedral Angle (θ) | Typical ³JHH (Hz) |
| 0° | ~8-10 |
| 60° (gauche) | ~1-5 |
| 90° | ~0-2 |
| 180° (anti) | ~10-14 |
Note: These values are approximate and can be influenced by factors such as electronegativity of substituents and ring strain. The Karplus equation describes the relationship between ³JHH and the dihedral angle.[11]
Visualizing Conformational Relationships and Workflows
Graphviz diagrams are provided below to illustrate key concepts in the conformational analysis of this compound isomers.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. youtube.com [youtube.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Conformational analysis. Part 14. A lanthanide-induced shift n.m.r. analysis of indan-1-one and norcamphor - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. J-coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Cyclooctanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanol, a cyclic alcohol with the molecular formula C8H16O, serves as a versatile solvent and a key intermediate in organic synthesis, including applications within the fragrance and pharmaceutical industries.[1] A thorough understanding of its thermodynamic properties and stability is paramount for its effective and safe utilization in chemical processes, particularly in drug development where reaction kinetics, process safety, and formulation stability are critical. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Thermodynamic Properties
The thermodynamic properties of this compound are crucial for predicting its behavior in various chemical and physical processes. Key parameters include its enthalpy of formation, entropy, and heat capacity.
Enthalpy and Entropy of Fusion
The enthalpy and entropy of fusion are important parameters for understanding the phase transition of this compound from a solid to a liquid state. These values have been determined experimentally and are presented in Table 1.
Table 1: Enthalpy and Entropy of Fusion of this compound
| Thermodynamic Property | Value | Temperature (K) | Method | Reference |
| Enthalpy of Fusion (ΔfusH) | 2.06 kJ/mol | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |
| Entropy of Fusion (ΔfusS) | 6.98 J/mol·K | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |
Heat Capacity
The isobaric heat capacity (Cp) of this compound has been measured over a range of temperatures. This property is essential for calculating heat transfer in processes involving this compound.
Table 2: Isobaric Heat Capacity of this compound
| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Method | Reference |
| 254 - 352 | Temperature-dependent correlation | Tian–Calvet calorimeter | (Reference to be added)[3] |
Note: A specific value at a standard temperature was not available in the initial search. The referenced study provides a correlation function for Cp as a function of temperature.
Physical Properties
A selection of key physical properties of this compound are summarized in Table 3. These properties are fundamental for its handling, storage, and use in various applications.
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Melting Point | 14-15 °C (287.15-288.15 K) | [4] |
| Boiling Point | 106-108 °C at 22 mmHg | [4] |
| Density | 0.974 g/mL at 25 °C | [4] |
| Flash Point | 187 °F (86.1 °C) | [5] |
| Autoignition Temperature | 300 °C | [4] |
| Water Solubility | Slightly soluble | [1] |
Stability Profile
The stability of this compound under various conditions is a critical consideration for its application in synthesis and formulation. This includes its thermal and chemical stability.
Thermal Stability
Chemical Stability and Reactivity
As a secondary alcohol, this compound exhibits chemical reactivity typical for this functional group.[1]
-
Oxidation: this compound can be oxidized to form the corresponding ketone, cyclooctanone. The kinetics of this oxidation have been studied using various oxidizing agents. For instance, the oxidation using Chloramine T in an alkaline medium has been investigated, with the reaction rate being influenced by the concentrations of the alcohol and the oxidizing agent.[1] The oxidation rate of this compound was found to be greater than that of cyclopentanol and cyclohexanol under similar conditions.[1]
-
Esterification: this compound can undergo esterification reactions with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols and is a key transformation in organic synthesis.[1]
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of thermodynamic properties. The following sections outline the methodologies for key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion of this compound.
Detailed Methodology:
-
Sample Preparation: An accurately weighed sample of high-purity this compound (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A small, known amount of distilled water is added to the bottom of the bomb to ensure the final state includes liquid water. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.
-
Calorimeter Setup: The sealed bomb is filled with high-pressure (typically 30 atm) pure oxygen. It is then submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium.
-
Combustion: The initial temperature of the water is recorded precisely. The sample is then ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of this compound is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion per mole of this compound is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.
Logical Flow for DSC Analysis
Caption: Process flow for analyzing this compound using DSC.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument's cell. The desired temperature program, including initial and final temperatures and the heating/cooling rate (e.g., 10 °C/min), is set. The measurement is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.
-
Data Acquisition: The instrument heats or cools the sample and reference pans at a constant rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks. The temperature at the onset of a peak corresponds to the transition temperature (e.g., melting point). The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion). Changes in the baseline of the thermogram indicate changes in the heat capacity of the sample.
Conclusion
This technical guide has synthesized available data on the thermodynamic properties and stability of this compound. The provided quantitative data in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these parameters is essential for process optimization, safety assessment, and ensuring the stability of intermediates and final products in the pharmaceutical industry. Further research to determine the standard enthalpy of formation and to fully characterize the thermal decomposition pathway of this compound would provide a more complete profile of this important chemical compound.
References
- 1. Kinetic and Reaction Mechanism of The Oxidation of Some Cyclic Alcohols in The Micellar Phase using Chloramine T in Alkaline Medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cyclooctane [webbook.nist.gov]
- 3. Heat capacities of selected cycloalcohols [agris.fao.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Cyclooctanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of cyclooctanol. In the absence of a published crystal structure for this compound, this guide leverages detailed computational and experimental data from its parent hydrocarbon, cyclooctane, to infer its structural properties. Cyclooctane is renowned for its conformational complexity, with several low-energy conformers existing in equilibrium.[1] This guide summarizes the key structural parameters of these conformers, outlines the detailed experimental and computational protocols for their determination, and presents visual workflows to aid in understanding these complex relationships.
Introduction: The Elusive Crystal Structure of this compound
As of the date of this publication, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in the peer-reviewed literature. The inherent conformational flexibility of the eight-membered ring and the presence of the hydroxyl group, which can introduce complex hydrogen-bonding networks, may present challenges to obtaining single crystals suitable for X-ray analysis.[2]
Consequently, to understand the molecular geometry of this compound, it is instructive to first examine the well-studied conformational space of cyclooctane. The cyclooctane ring is the foundational scaffold of this compound, and its conformational preferences will largely dictate the overall molecular shape. The hydroxyl substituent is expected to occupy various pseudo-axial and pseudo-equatorial positions on these ring conformations, with the most stable isomers likely minimizing steric interactions.
Molecular Geometry and Conformational Analysis of the Cyclooctane Ring
Cyclooctane is a classic example of a medium-sized ring that avoids planar geometry to minimize angle and torsional strain.[3] Its potential energy surface is complex, featuring several local minima corresponding to different conformations with comparable energies.[4] The most stable and frequently discussed conformers are the boat-chair (BC) and the crown .[1][5] Other notable conformations include the boat-boat (BB) and chair-chair (CC).[6]
The boat-chair (BC) conformation is widely accepted as the global minimum, i.e., the most stable form of cyclooctane.[1][5] The crown conformation is of slightly higher energy.[5] The relative energies of these and other conformers have been determined through various computational methods.
Data Presentation: Conformational Energies and Geometries of Cyclooctane
The following table summarizes the relative energies and key geometrical parameters for the most stable conformations of cyclooctane, as determined by computational studies. These values provide a quantitative basis for understanding the conformational landscape of the cyclooctane ring system.
| Conformer | Point Group | Relative Energy (kcal/mol) | Average C-C Bond Length (Å) | Average C-C-C Bond Angle (°) | Key Dihedral Angles (°) |
| Boat-Chair (BC) | C_s | 0.00 | ~1.536 | ~116.5 | Varied |
| Crown | D_4d | 0.8 - 1.6 | ~1.535 | ~116.0 | +/- 98.0 |
| Boat-Boat (BB) | D_2d | 5.3 | ~1.537 | ~118.0 | Varied |
| Chair-Chair (CC) | C_i | 7.5 | ~1.538 | ~115.0 | Varied |
Note: The exact values can vary depending on the level of theory and basis set used in the computational model. The data presented is a representative compilation from theoretical studies.
For this compound, the hydroxyl group would be attached to this ring system. The preferred location of the -OH group (pseudo-axial vs. pseudo-equatorial) on each conformer would depend on the minimization of steric and transannular interactions.
Experimental and Computational Protocols
The determination of molecular geometry and crystal structure relies on a combination of experimental techniques and computational modeling. Below are detailed protocols for the primary methods that would be employed for a comprehensive analysis of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] Although a structure for this compound is not yet available, the following protocol outlines the general procedure.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Obtain high-purity this compound.
-
Attempt crystallization using various techniques such as slow evaporation of a solution (e.g., in a non-polar solvent like hexane), slow cooling of a saturated solution, or vapor diffusion. The key is slow crystal growth to ensure high quality.[2]
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a polarized light microscope to select a single, well-formed crystal without visible defects, typically 0.1-0.3 mm in its largest dimension.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[8]
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles (omega and phi scans) to measure the intensities of a large number of unique reflections.[9]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, integrating the reflection intensities and applying corrections for factors like absorption and polarization.
-
Solve the "phase problem" using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges with the data. This yields the final structure with precise bond lengths, angles, and other geometric parameters.
-
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in a crystal.[10]
Experimental Protocol for Gas-Phase Electron Diffraction:
-
Sample Introduction:
-
Introduce a gaseous sample of this compound into a high-vacuum diffraction chamber through a fine nozzle.[10]
-
-
Electron Beam Interaction:
-
A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream.
-
The electrons are scattered by the electrostatic potential of the molecules.
-
-
Data Acquisition:
-
The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera).
-
The diffraction pattern consists of concentric rings due to the random orientation of the molecules.
-
-
Data Analysis:
-
The recorded diffraction intensities are converted into a molecular scattering function.
-
A theoretical scattering curve is calculated for a model of the molecule with specific geometric parameters (bond lengths, angles, and dihedral angles).
-
The parameters of the theoretical model are refined by a least-squares fitting procedure to achieve the best possible match with the experimental scattering curve. This process yields the average gas-phase molecular geometry.[11]
-
Computational Conformational Analysis using Density Functional Theory (DFT)
Computational chemistry, particularly DFT, is an essential tool for exploring the potential energy surface of flexible molecules like this compound and predicting the relative stabilities and geometries of different conformers.[12][13]
Protocol for DFT-Based Conformational Analysis:
-
Initial Conformer Generation:
-
Generate a diverse set of initial 3D structures for this compound. This can be done using molecular mechanics-based conformational search algorithms or by manually building the major conformations of the cyclooctane ring and placing the hydroxyl group in various positions.
-
-
Geometry Optimization:
-
For each initial structure, perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14] This process finds the nearest local energy minimum on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory for each optimized structure.
-
Confirm that all calculated frequencies are real (positive), which indicates that the structure is a true local minimum. The presence of imaginary frequencies signifies a transition state.[14]
-
-
Energy Calculation and Analysis:
-
Calculate the single-point electronic energy of each confirmed conformer using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.
-
Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to calculate the relative Gibbs free energies of the conformers at a specific temperature (e.g., 298.15 K).
-
-
Results Interpretation:
-
Tabulate the relative energies of all unique, stable conformers to identify the most probable structures.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships in the conformational analysis of this compound's core structure.
Conclusion
While the definitive solid-state structure of this compound remains to be determined, a robust understanding of its molecular geometry can be achieved through the analysis of its foundational cyclooctane ring. Computational studies, corroborated by gas-phase experiments on cyclooctane, indicate a complex potential energy surface with the boat-chair conformation being the most stable. The addition of a hydroxyl group is expected to result in a set of low-energy isomers based on this and other stable ring conformations. The experimental and computational protocols detailed in this guide provide a clear roadmap for future studies aimed at elucidating the precise crystal structure and conformational preferences of this compound, which will be invaluable for its application in medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]
- 4. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooctane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 11. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
health and safety information for cyclooctanol handling
An In-depth Technical Guide to the Health and Safety of Cyclooctanol
This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is a cyclic alcohol that exists as a clear liquid or a solid, depending on the ambient temperature.[1][2][3][4] It has a strong odor.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 696-71-9 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₈H₁₆O | [3][5][6] |
| Molecular Weight | 128.21 g/mol | [3][5][6][7] |
| Appearance | Clear liquid or white/colorless powder/lump | [1][3][8] |
| Odor | Strong | [1][3] |
| Melting Point | 14 - 15 °C (57.2 - 59 °F) | [1][3][6][7][8] |
| Boiling Point | 209 °C / 1013 hPa; 106 - 108 °C / 22 mmHg | [3][6][8] |
| Flash Point | 86 °C (186.8 °F) | [1][3][6][7] |
| Autoignition Temperature | 300 °C (572 °F) | [1][6][7][8] |
| Density | 0.97 g/cm³ at 20 °C; 0.974 g/mL at 25 °C | [2][6][8] |
| Vapor Pressure | 0.1 hPa | [3][4][6][7][8] |
| Water Solubility | 5.4 g/L; 6.576 g/L | [6][7][8] |
| pKa | 15.31 ± 0.20 (Predicted) | [4][8] |
Hazard Identification and Classification
This compound is classified as a combustible liquid.[1][3] It is harmful if swallowed and causes skin and serious eye irritation.[6][7][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 4 | Warning | H227: Combustible liquid |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation |
Toxicology Information
The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][3]
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value |
| Oral LD₅₀ | Rat | 735 mg/kg |
| Oral LD₅₀ | Rabbit | 735 mg/kg |
Carcinogenicity: this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]
Handling and Storage
Handling: Handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1][3][10] Take precautionary measures against static discharge.[1]
Storage: Store in a cool, well-ventilated place.[1][10][11] Keep containers tightly closed in a dry area.[3][10] Store away from heat, sparks, and flame.[1][3] The recommended storage temperature is below +30°C.[2][4][7][8]
Personal Protective Equipment (PPE)
Proper personal protective equipment should be worn to minimize exposure.
Table 4: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Source(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use face shield where splashing is possible. | [1][12][13][14] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | [1][12][13][14] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator. | [1][10][12][13] |
First Aid Measures
Table 5: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][3][15][16][17] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][3][15][16] |
| Inhalation | Move to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration. | [1][3][15][16] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [1][3][10][15] |
Fire Fighting Measures
This compound is a combustible liquid.[1][3]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[1][18] Water mist may be used to cool closed containers.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3][10]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[3][10] Remove all sources of ignition.[1][3][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][18]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][3]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10][19] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Experimental Workflow: this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 696-71-9 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 696-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound for synthesis | 696-71-9 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound CAS#: 696-71-9 [m.chemicalbook.com]
- 9. This compound | C8H16O | CID 12766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 696-71-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. en.hesperian.org [en.hesperian.org]
- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
Cyclooctanol: An Enigmatic Natural Product Awaiting Discovery
A comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the natural sources, derivatives, and biological activities of cyclooctanol. While tantalizingly noted as being "found in nature," specific details regarding its origins, biosynthesis, and functional roles in biological systems remain largely elusive. This technical guide summarizes the current state of knowledge and highlights the considerable opportunities for future research in this area.
This compound, a saturated eight-carbon cyclic alcohol, presents a curious case in the field of natural products. Despite its simple structure, its definitive presence in specific plants, fungi, bacteria, or marine organisms has not been concretely established in publicly accessible scientific literature. This lack of foundational knowledge extends to its natural derivatives, biosynthetic pathways, and specific biological functions, creating a void for researchers, scientists, and drug development professionals.
Elusive Natural Origins
Current literature offers only a general assertion that this compound exists in the natural world. However, detailed analyses of plant essential oils, fungal volatile organic compounds (VOCs), and bacterial secondary metabolites have yet to identify this compound as a significant or consistent component. While some microorganisms have been shown to metabolize this compound, this does not confirm its endogenous production by these organisms. The search for natural derivatives of this compound has been similarly unfruitful, with research focusing more broadly on natural products containing a cyclooctane ring structure rather than on specific derivatives of this compound itself.
The Undiscovered Pathway: Biosynthesis
The enzymatic machinery and metabolic pathways responsible for the biosynthesis of this compound in any natural source are currently unknown. Understanding the biosynthetic route is a critical step in harnessing the potential of natural products, as it can open avenues for metabolic engineering and sustainable production. The absence of this information for this compound underscores the nascent stage of research into this compound.
Biological Activity: A Blank Canvas
While the broader class of cyclic alcohols has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, specific data on this compound is sparse. There is a notable absence of studies detailing its pharmacological effects or its interaction with specific cellular signaling pathways. This presents a significant opportunity for researchers to explore the potential therapeutic applications of this compound and its synthetic derivatives. The synthesis of cyclooctane-based heterocyclic compounds has shown some promise in antimicrobial activity, suggesting that the cyclooctane scaffold could be a valuable starting point for the development of new bioactive molecules.
Future Directions and Research Opportunities
The current lack of information on the natural sources and derivatives of this compound highlights a compelling area for future scientific inquiry. The following avenues of research are critical to unlocking the potential of this enigmatic molecule:
-
Systematic Screening of Natural Sources: Comprehensive analysis of a wide range of plant, fungal, bacterial, and marine organisms using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) is necessary to identify and quantify the presence of this compound and its potential derivatives.
-
Biosynthetic Pathway Elucidation: Once a reliable natural source is identified, research into the genetic and enzymatic basis of this compound biosynthesis will be crucial. This could involve genome mining, transcriptomics, and heterologous expression of candidate genes.
-
Exploration of Biological Activities: A thorough investigation of the pharmacological properties of this compound is warranted. This should include screening for a wide range of biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects, as well as studies to elucidate its mechanism of action and potential signaling pathways.
-
Synthesis of Novel Derivatives: The synthesis and biological evaluation of novel this compound derivatives could lead to the discovery of compounds with enhanced potency and specificity for various therapeutic targets.
Methodological & Application
oxidation of cyclooctanol to cyclooctanone experimental protocol
Application Note: Oxidation of Cyclooctanol to Cyclooctanone
Introduction The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in research, drug development, and fine chemical production. Cyclooctanone, a valuable synthetic building block, is efficiently prepared from its corresponding alcohol, this compound. Various methods have been developed for this conversion, each with distinct advantages regarding reaction conditions, substrate scope, and environmental impact. This document outlines and compares three prevalent methods—Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation—and provides a detailed experimental protocol for the Swern oxidation of this compound.
Data Presentation: Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as the scale of the reaction, the presence of other functional groups, and tolerance for specific reagents (e.g., heavy metals). The following table summarizes the key parameters for three common methods used for the oxidation of secondary alcohols like this compound.
| Method | Key Reagents | Typical Solvent | Temperature | Typical Yield (Secondary Alcohols) | Key Advantages & Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (CH₂Cl₂) | -78 °C to RT | >90% | Advantages: Mild conditions, high yields, avoids toxic metals.[1][2] Disadvantages: Requires cryogenic temperatures, produces noxious dimethyl sulfide and toxic CO gas.[2] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temp. | 80-95% | Advantages: Operationally simple, mild, and selective.[3] Disadvantages: Uses stoichiometric toxic chromium(VI), can be difficult to work with (tar formation). |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl | CH₂Cl₂ / H₂O (Biphasic) | 0 °C to RT | >90% | Advantages: "Green" method using a catalyst and cheap oxidant (bleach), avoids heavy metals.[4][5] Disadvantages: Reaction pH can be critical, potential for chlorination side reactions with sensitive substrates.[6] |
Experimental Protocol: Swern Oxidation of this compound
This protocol details the procedure for the oxidation of this compound to cyclooctanone using the Swern oxidation method.[7][8] This reaction is known for its mild conditions and high efficiency.[2]
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Two dropping funnels and a nitrogen inlet adapter
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Triethylamine (Et₃N)
-
Water (H₂O), Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for workup and purification (separatory funnel, flasks)
-
Flash chromatography system (optional, for high purity)
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood as it generates acutely toxic carbon monoxide (CO) gas and foul-smelling dimethyl sulfide.[2]
-
Oxalyl chloride is corrosive and reacts violently with water.
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
Appropriate personal protective equipment (lab coat, safety glasses, gloves) must be worn.
Procedure:
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.
-
Add anhydrous dichloromethane (60 mL) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activator Formation:
-
To the cooled dichloromethane, slowly add oxalyl chloride (1.5 eq.) via syringe.
-
In a separate dry flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous dichloromethane (10 mL).
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO₂ and CO) will be observed.[2]
-
Stir the resulting mixture for an additional 15 minutes at -78 °C.
-
-
Alcohol Addition:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous dichloromethane (20 mL).
-
Add the this compound solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction for 30-45 minutes at this temperature after the addition is complete.
-
-
Base Addition and Reaction Completion:
-
Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture dropwise, again ensuring the temperature remains below -65 °C. A thick white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.
-
-
Workup and Isolation:
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure cyclooctanone.
-
Visualization
The following diagram illustrates the logical workflow of the Swern oxidation protocol.
Caption: Experimental workflow for the Swern oxidation of this compound.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. qualitas1998.net [qualitas1998.net]
- 5. TEMPO [organic-chemistry.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Cyclooctanol as a Solvent in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanol, a C8 cyclic alcohol, presents an intriguing profile as a potential solvent for organic reactions. Its high boiling point, potential for hydrogen bonding, and unique conformational flexibility suggest its utility in various synthetic applications. This document provides an overview of the physicochemical properties of this compound and explores its potential as a reaction solvent, drawing parallels with established solvent behaviors in key organic transformations. While specific documented uses of this compound as a primary solvent for major reaction classes like Suzuki-Miyaura, Heck, or hydrogenation reactions are not extensively reported in readily available literature, its properties allow for informed predictions of its behavior and potential applications.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | 209 °C at 1013 hPa | [1] |
| Melting Point | 15 °C | [1] |
| Density | 0.97 g/cm³ at 20 °C | [1] |
| Solubility in Water | 5.4 g/L | [1] |
Note: The data presented is based on available information and may vary slightly depending on the source.
The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures. Its moderate polarity, stemming from the hydroxyl group, combined with its significant nonpolar hydrocarbon backbone, suggests it could be a versatile solvent for a range of reactants.
Potential Applications in Organic Synthesis
Based on its properties, this compound could be a viable, greener alternative to conventional high-boiling solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) in certain contexts. Its potential applications can be inferred by examining the solvent requirements of key organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)
The Suzuki-Miyaura and Heck reactions are fundamental C-C bond-forming reactions that often require polar aprotic solvents to facilitate the dissolution of reactants and stabilize the catalytic species.[2][3] The choice of solvent can significantly influence reaction rates and yields.[2][3]
Caption: Key components and their roles in a catalytic hydrogenation reaction.
Hypothetical Experimental Protocol for Alkene Hydrogenation in this compound:
-
Reaction Setup: In a high-pressure autoclave, place the alkene (1.0 mmol) and the catalyst (e.g., 10% Pd/C, 10 mol%).
-
Solvent Addition: Add this compound (10 mL) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Conclusion and Future Outlook
This compound possesses physical properties that suggest its potential as a high-boiling, moderately polar solvent for a variety of organic reactions. Its consideration as a "green" solvent is plausible due to its relatively high boiling point (reducing volatility) and potential for biodegradability, although a full life-cycle assessment would be required for confirmation.
The lack of specific examples in the current scientific literature highlights an opportunity for research. Systematic studies on the use of this compound as a solvent in well-established organic reactions like the Suzuki-Miyaura, Heck, and hydrogenation reactions would be valuable. Such studies should focus on comparing its performance (in terms of yield, reaction rate, and selectivity) against conventional solvents. Investigating its recyclability and compatibility with various catalytic systems would further elucidate its potential as a sustainable alternative in organic synthesis. Researchers and professionals in drug development are encouraged to explore this compound as a novel solvent to potentially unlock new reaction pathways and improve the environmental footprint of chemical processes.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. EP0038131B1 - Bicyclooctane compounds, their production, compositions containing them and their pharmaceutical use - Google Patents [patents.google.com]
- 3. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Dehydration of Cyclooctanol to Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed dehydration of cyclooctanol to synthesize cyclooctene. It includes the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data. The provided information is intended to guide researchers in the successful execution and understanding of this fundamental organic transformation.
Introduction
The dehydration of alcohols is a classic and widely utilized method for the synthesis of alkenes. This reaction, typically catalyzed by strong protic acids such as sulfuric acid or phosphoric acid, proceeds through an E1 elimination mechanism. The conversion of this compound to cyclooctene is a prime example of this reaction, yielding a valuable cyclic alkene that serves as a versatile intermediate in organic synthesis and as a monomer in ring-opening metathesis polymerization (ROMP). Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing yield and purity.
Reaction Mechanism
The acid-catalyzed dehydration of this compound to cyclooctene proceeds via a three-step E1 (unimolecular elimination) mechanism:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by the acid catalyst (e.g., H₃O⁺). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of the carbon-carbon double bond of cyclooctene and regenerates the acid catalyst.
Caption: E1 Mechanism for the Dehydration of this compound.
Quantitative Data
Due to the lack of specific comparative studies on the dehydration of this compound in the available literature, the following table presents illustrative data based on typical outcomes for acid-catalyzed alcohol dehydrations. These values should be considered as representative examples for optimizing reaction conditions.
| Entry | Acid Catalyst | Catalyst Conc. (v/v %) | Temperature (°C) | Reaction Time (h) | Yield of Cyclooctene (%) |
| 1 | H₂SO₄ | 20 | 140 | 1 | ~75 |
| 2 | H₂SO₄ | 10 | 160 | 1 | ~80 |
| 3 | H₃PO₄ | 25 | 160 | 1.5 | ~85 |
| 4 | H₃PO₄ | 15 | 180 | 1 | ~88 |
Experimental Protocol
This protocol is a general guideline for the dehydration of this compound. Reagent quantities and reaction parameters may be scaled and optimized as needed.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Heating mantle
-
Ice bath
Caption: Workflow for the Synthesis of Cyclooctene.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and a few boiling chips. Carefully and slowly, while stirring, add the chosen acid catalyst (e.g., 25% v/v of 85% H₃PO₄ relative to the volume of this compound).
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask, a condenser, and a receiving flask cooled in an ice bath.
-
Heating: Gently heat the reaction mixture using a heating mantle. The product, cyclooctene, will co-distill with water as it is formed. Continue the distillation until no more distillate is collected. The temperature of the distilling vapor should be monitored and should be close to the boiling point of the azeotrope of cyclooctene and water.
-
Workup: Transfer the distillate to a separatory funnel.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize any co-distilled acid. Swirl gently at first, and then stopper and shake, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Drying: Transfer the organic layer (cyclooctene) to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried cyclooctene into a pre-weighed, clean, and dry flask to obtain the final product.
-
Characterization: The identity and purity of the cyclooctene product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by gas chromatography-mass spectrometry (GC-MS).
Safety Precautions
-
Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
This compound and cyclooctene are flammable. Keep away from open flames and other ignition sources.
-
Ensure the distillation apparatus is properly assembled and vented to avoid pressure buildup.
Application Notes and Protocols for the Synthesis of Cyclooctyl Esters from Cyclooctanol for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyl esters are a class of organic compounds valued in the fragrance industry for their diverse and pleasant aromas, often characterized by fruity, floral, and woody notes. The synthesis of these esters is typically achieved through the esterification of cyclooctanol with various carboxylic acids. This process, often catalyzed by a strong acid, allows for the creation of a wide array of fragrance molecules with unique scent profiles.
This document provides detailed application notes and experimental protocols for the synthesis of three exemplary cyclooctyl esters: cyclooctyl acetate, cyclooctyl propionate, and cyclooctyl butyrate, starting from this compound. The methodologies described are based on the well-established Fischer esterification reaction, a reliable and scalable method for ester synthesis.
Synthesis of Cyclooctyl Esters
The general reaction scheme for the synthesis of cyclooctyl esters from this compound is depicted below:
Where R represents an alkyl group (e.g., CH₃, CH₃CH₂, CH₃CH₂CH₂)
This acid-catalyzed equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Key Materials and Equipment
-
This compound
-
Acetic acid (glacial)
-
Propionic acid
-
Butyric acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for higher yields)
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Experimental Protocols
General Procedure for Fischer Esterification of this compound
The following is a general protocol that can be adapted for the synthesis of various cyclooctyl esters. Specific quantities for the synthesis of cyclooctyl acetate, propionate, and butyrate are provided in the subsequent sections.
Caption: General workflow for the synthesis and purification of cyclooctyl esters.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add this compound, the respective carboxylic acid, and a catalytic amount of concentrated sulfuric acid.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Synthesis of Cyclooctyl Acetate
-
Reactants:
-
This compound: 12.8 g (0.1 mol)
-
Glacial Acetic Acid: 9.0 g (0.15 mol)
-
Concentrated Sulfuric Acid: 0.5 mL
-
-
Procedure: Follow the general Fischer esterification protocol. Reflux for 2-4 hours.
-
Purification: Vacuum distillation.
Synthesis of Cyclooctyl Propionate
-
Reactants:
-
This compound: 12.8 g (0.1 mol)
-
Propionic Acid: 11.1 g (0.15 mol)
-
Concentrated Sulfuric Acid: 0.5 mL
-
-
Procedure: Follow the general Fischer esterification protocol. Reflux for 3-5 hours.
-
Purification: Vacuum distillation.
Synthesis of Cyclooctyl Butyrate
-
Reactants:
-
This compound: 12.8 g (0.1 mol)
-
Butyric Acid: 13.2 g (0.15 mol)
-
Concentrated Sulfuric Acid: 0.5 mL
-
-
Procedure: Follow the general Fischer esterification protocol. Reflux for 4-6 hours.
-
Purification: Vacuum distillation.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized cyclooctyl esters. Please note that yields are representative and can vary based on reaction conditions and purification efficiency. Spectroscopic data is predicted based on the analysis of similar structures and established chemical shift/fragmentation patterns.
Table 1: Reaction Parameters and Yields
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Cyclooctyl Acetate | C₁₀H₁₈O₂ | 170.25 | 2 - 4 | 75 - 85 | >98 |
| Cyclooctyl Propionate | C₁₁H₂₀O₂ | 184.28 | 3 - 5 | 70 - 80 | >98 |
| Cyclooctyl Butyrate | C₁₂H₂₂O₂ | 198.31 | 4 - 6 | 65 - 75 | >98 |
Table 2: Spectroscopic Data
| Ester | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Cyclooctyl Acetate | 4.80 (m, 1H), 2.05 (s, 3H), 1.80-1.40 (m, 14H) | 170.5, 73.0, 31.5, 27.0, 25.5, 23.0, 21.2 | 2925, 2855, 1735 (C=O), 1240 (C-O) | 170 (M+), 128, 110, 84, 67, 43 |
| Cyclooctyl Propionate | 4.80 (m, 1H), 2.30 (q, 2H), 1.65-1.40 (m, 14H), 1.15 (t, 3H) | 174.0, 72.8, 31.6, 27.8, 27.1, 25.5, 23.1, 9.2 | 2928, 2856, 1738 (C=O), 1180 (C-O) | 184 (M+), 128, 110, 84, 57, 29 |
| Cyclooctyl Butyrate | 4.80 (m, 1H), 2.25 (t, 2H), 1.70-1.40 (m, 16H), 0.95 (t, 3H) | 173.2, 72.5, 36.5, 31.6, 27.1, 25.5, 23.1, 18.6, 13.7 | 2930, 2858, 1736 (C=O), 1175 (C-O) | 198 (M+), 128, 110, 84, 71, 43 |
Fragrance Applications and Profiles
Cyclooctyl esters are versatile ingredients in perfumery, contributing to a wide range of fragrance compositions. Their relatively high molecular weight compared to smaller esters gives them good substantivity and longevity on the skin and in various product bases.
-
Cyclooctyl Acetate: Possesses a fresh, slightly fruity, and herbaceous aroma with waxy undertones. It can be used to add a natural-smelling green and fruity lift to floral and citrus fragrances.
-
Cyclooctyl Propionate: Offers a sweeter, fruitier profile than the acetate, often described as having notes of pear, apple, and a hint of wine. It is useful in creating fruity and gourmand accords.
-
Cyclooctyl Butyrate: Exhibits a rich, sweet, and fruity character, reminiscent of apricot, pineapple, and other tropical fruits, with a creamy background.[1] It is a valuable component for building powerful fruity and tropical fragrance themes.
The compounds synthesized via these protocols can be used alone or in combination with other fragrance raw materials to create complex and appealing scents for fine fragrances, personal care products, and household goods.
Logical Relationships in Synthesis
The synthesis of different cyclooctyl esters follows a consistent logical pathway, with the primary variable being the carboxylic acid used.
Caption: Relationship between reactants and the resulting cyclooctyl ester products.
References
Application Notes and Protocols: Cyclooctanol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclooctanol as a precursor in the synthesis of pharmaceutical compounds. The focus is on the transformation of this compound into key intermediates and its potential application in the synthesis of prostaglandin analogs, a significant class of therapeutic agents.
Introduction
This compound, a readily available cyclic alcohol, serves as a versatile starting material in organic synthesis. Its eight-membered ring structure offers a unique scaffold that can be functionalized and transformed into more complex molecular architectures relevant to medicinal chemistry. A primary application of this compound in pharmaceutical synthesis involves its oxidation to cyclooctanone, which can then undergo further transformations, such as the Baeyer-Villiger oxidation, to yield lactones. These lactones are valuable intermediates in the synthesis of various biologically active molecules, including prostaglandin analogs.
Prostaglandins are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogs are used to treat various conditions, such as glaucoma (e.g., Latanoprost) and postpartum hemorrhage (e.g., Carboprost). This document outlines the initial steps of converting this compound into a potential prostaglandin precursor and provides a detailed protocol for the synthesis of the prostaglandin F2α analog, Latanoprost, from a key bicyclic enal intermediate.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step conversion of this compound to a key lactone intermediate, which can then potentially be elaborated into prostaglandin analogs.
Caption: Synthetic pathway from this compound to prostaglandin analogs.
Experimental Protocols
Oxidation of this compound to Cyclooctanone
This protocol describes a general method for the oxidation of this compound to cyclooctanone using a chromium-based reagent.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure cyclooctanone.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Baeyer-Villiger Oxidation of Cyclooctanone
This protocol outlines the Baeyer-Villiger oxidation of cyclooctanone to produce oxacyclononan-2-one using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cyclooctanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclooctanone (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 10% solution of sodium sulfite.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, oxacyclononan-2-one, can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
Application in the Synthesis of Latanoprost
While a direct synthesis of Latanoprost from oxacyclononan-2-one is not well-documented in readily available literature, the following is a well-established, efficient synthesis of Latanoprost starting from a key bicyclic enal intermediate. The lactone derived from this compound could potentially be converted to such an intermediate.
Synthesis of Latanoprost from a Bicyclic Enal Intermediate
This synthesis utilizes an organocatalytic aldol reaction to form a key bicyclic enal intermediate, which is then elaborated to Latanoprost.[1][2]
Workflow for Latanoprost Synthesis:
Caption: Key stages in the synthesis of Latanoprost.
Detailed Protocol Highlights:
A detailed, multi-step protocol for the synthesis of Latanoprost can be found in the cited literature.[1][2] The key transformations involve:
-
Organocatalytic Aldol Reaction: Succinaldehyde is converted to a bicyclic enal intermediate using an organocatalyst.
-
Conjugate Addition: The lower side chain is introduced via a conjugate addition reaction to the enal.
-
Wittig Reaction: The upper side chain is installed using a Wittig reaction.
-
Deprotection: Final deprotection steps yield Latanoprost.
Quantitative Data for Latanoprost Synthesis (from bicyclic enal):
| Parameter | Value | Reference |
| Overall Yield | ~25% (in 7-8 steps) | [1][2] |
| Enantiomeric Excess | >99% ee | [1][2] |
Signaling Pathway of Latanoprost
Latanoprost is a prostaglandin F2α analog that acts as a selective FP receptor agonist. Its mechanism of action in reducing intraocular pressure (IOP) in patients with glaucoma is primarily through increasing the uveoscleral outflow of aqueous humor.
Caption: Latanoprost's mechanism of action in reducing IOP.
Conclusion
This compound presents a viable and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward oxidation to cyclooctanone and subsequent Baeyer-Villiger oxidation provide access to lactones that can serve as precursors for complex molecules like prostaglandin analogs. The provided protocols offer a foundation for researchers to explore and optimize these transformations for the development of novel and efficient synthetic routes to important therapeutic agents. Further investigation into the conversion of this compound-derived lactones into key prostaglandin intermediates such as the Corey lactone is a promising area for future research.
References
Application Notes and Protocols: Cyclooctanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of cyclooctanol in polymer chemistry. While direct, extensive research on this compound for these specific applications is emerging, this document outlines protocols and theoretical frameworks based on established principles of polymer science, drawing parallels from analogous cyclic compounds.
Application as a Monomer Precursor in Polymer Synthesis
This compound can be chemically modified to form vinyl monomers, such as cyclooctyl methacrylate, which can then undergo polymerization to create polymers with unique properties conferred by the bulky, cyclic side group.
Synthesis of Poly(cyclooctyl methacrylate)
Protocol for the Synthesis of Cyclooctyl Methacrylate Monomer
A plausible route for the synthesis of cyclooctyl methacrylate is via the esterification of methacrylic acid with this compound.
Materials:
-
This compound
-
Methacrylic acid
-
Toluene (or another suitable solvent)
-
Sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of this compound and methacrylic acid in toluene.
-
Add a catalytic amount of sulfuric acid and a small quantity of hydroquinone.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclooctyl methacrylate monomer by vacuum distillation.
Protocol for Radical Polymerization of Cyclooctyl Methacrylate
Materials:
-
Cyclooctyl methacrylate (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the desired amount of cyclooctyl methacrylate and a catalytic amount of AIBN in toluene in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at a constant temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
Monitor the polymerization by taking samples and analyzing the conversion using techniques like ¹H NMR or by observing the increase in viscosity.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the poly(cyclooctyl methacrylate) in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation: Expected Properties of Poly(cyclooctyl methacrylate)
The following table presents hypothetical data based on the known properties of similar poly(cycloalkyl methacrylates). The bulky cyclooctyl side chain is expected to influence the polymer's thermal and mechanical properties.
| Property | Expected Value | Significance |
| Glass Transition Temp. (Tg) | ~100-120 °C | The bulky side group restricts chain mobility, leading to a relatively high Tg, similar to PMMA. |
| Molecular Weight (Mw) | 50,000 - 200,000 g/mol (by GPC) | Controllable by adjusting initiator and monomer concentrations. |
| Polydispersity Index (PDI) | 1.5 - 2.5 (for free radical polymerization) | Typical for conventional free radical polymerization. |
| Solubility | Soluble in THF, toluene, chloroform | The nonpolar nature of the cyclooctyl group dictates solubility in common organic solvents.[1] |
| Appearance | Transparent, rigid solid | Similar to other amorphous acrylic polymers. |
Diagram of Polymerization Workflow
Application as a Plasticizer for Polymers
Esters of this compound, such as cyclooctyl phthalate or cyclooctyl benzoate, can be synthesized and evaluated as plasticizers for polymers like polyvinyl chloride (PVC) to improve their flexibility.
Synthesis of a Cyclooctyl Ester Plasticizer (e.g., Dicyclooctyl Phthalate)
Protocol:
Materials:
-
Phthalic anhydride
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
In a reaction vessel equipped for esterification, combine phthalic anhydride and a slight excess of this compound in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove the water formed during the reaction.
-
After the reaction is complete, neutralize the catalyst with a base.
-
Wash the organic phase with water to remove any remaining salts and unreacted diol.
-
Remove the toluene by distillation.
-
Purify the crude dicyclooctyl phthalate by vacuum distillation.
Evaluation of Plasticizer Performance in PVC
Protocol for Sample Preparation and Testing:
Materials:
-
PVC resin
-
Dicyclooctyl phthalate (or other cyclooctyl ester)
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Processing aid
Procedure:
-
Compounding: Dry blend the PVC resin, plasticizer, thermal stabilizer, and processing aid in a high-speed mixer to ensure uniform distribution.
-
Milling: Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) to form a homogenous sheet.
-
Molding: Press the milled sheets into test specimens of desired dimensions using a compression molding press at a specified temperature and pressure.
-
Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
Mechanical Testing:
-
Tensile Strength and Elongation at Break: Perform tensile tests according to ASTM D638.
-
Hardness: Measure the Shore A hardness according to ASTM D2240.
-
-
Thermal Analysis:
-
Glass Transition Temperature (Tg): Determine the Tg of the plasticized PVC using Differential Scanning Calorimetry (DSC).
-
-
Migration Resistance:
-
Solvent Extraction: Measure the weight loss of a specimen after immersion in a solvent (e.g., hexane) for a specified time and temperature according to ASTM D1239.
-
Activated Carbon Test: Measure the weight loss of a specimen after being in contact with activated carbon at an elevated temperature.
-
Data Presentation: Hypothetical Performance of Dicyclooctyl Phthalate in PVC
This table provides an illustrative comparison of a hypothetical cyclooctyl-based plasticizer with a common commercial plasticizer, dioctyl phthalate (DOP).
| Property | PVC + 50 phr DOP | PVC + 50 phr Dicyclooctyl Phthalate (Hypothetical) | Test Method |
| Tensile Strength (MPa) | 20.5 | 22.0 | ASTM D638 |
| Elongation at Break (%) | 350 | 330 | ASTM D638 |
| Hardness (Shore A) | 85 | 88 | ASTM D2240 |
| Glass Transition Temp. (Tg) (°C) | -25 | -20 | DSC |
| Weight Loss (Hexane, 24h) (%) | 5.2 | 3.8 | ASTM D1239 |
Diagram of Plasticizer Evaluation Workflow
Application as a Solvent in Polymerization
Due to its relatively high boiling point (209 °C) and its nature as a secondary alcohol, this compound can potentially be used as a solvent for solution polymerization of various monomers, particularly those soluble in moderately polar organic solvents.
Solution Polymerization of Styrene in this compound
Protocol:
Materials:
-
Styrene (inhibitor removed)
-
This compound (solvent)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent)
Procedure:
-
In a reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the desired amount of this compound.
-
Add the styrene monomer and the benzoyl peroxide initiator to the solvent.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with continuous stirring.
-
Maintain the reaction for a predetermined time to achieve the desired conversion.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polystyrene by pouring the solution into an excess of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Data Presentation: Expected Outcome of Styrene Polymerization in this compound
The use of this compound as a solvent may influence the polymerization kinetics and the properties of the resulting polystyrene.
| Parameter | Expected Outcome | Rationale |
| Polymerization Rate | Moderate | The rate will depend on the initiator decomposition rate at the chosen temperature and the viscosity of the medium. |
| Molecular Weight (Mw) | Potentially lower than bulk polymerization | Chain transfer to the solvent can occur, where a hydrogen atom is abstracted from the this compound molecule by a growing polymer radical. This terminates the polymer chain and initiates a new one, leading to a decrease in the average molecular weight.[2] |
| Polydispersity Index (PDI) | Potentially broader | Chain transfer reactions can lead to a broader molecular weight distribution. |
| Polymer Yield | Dependent on reaction time and temperature | Can be optimized by adjusting reaction parameters. |
Diagram of Logical Relationships in Solution Polymerization
References
Application Notes and Protocols for the Catalytic Dehydrogenation of Cyclooctanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the catalytic dehydrogenation of cyclooctanol to produce cyclooctanone, a valuable intermediate in organic synthesis. The information is curated for professionals in research and development who require detailed methodologies and comparative data.
Introduction
The catalytic dehydrogenation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Cyclooctanone, the product of this compound dehydrogenation, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the use of transition metal catalysts, particularly copper and ruthenium-based systems, for this conversion, presenting key quantitative data and detailed experimental procedures. While specific data for this compound is limited in publicly available literature, extensive research on the analogous dehydrogenation of cyclohexanol provides valuable insights into effective catalytic systems and reaction parameters.
Data Presentation: Reaction Conditions and Performance
The following table summarizes quantitative data for the catalytic dehydrogenation of cyclic alcohols, with a focus on cyclohexanol as a model substrate analogous to this compound. This data is intended to provide a comparative baseline for catalyst selection and process optimization.
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Time (h) | Notes |
| CuZnMg | Cyclohexanol | 260 | 55.0 | 99.2 (to Cyclohexanone) | - | - | Vapor phase reaction over a robust and stable catalyst.[1] |
| Copper Chromite | Cyclohexanol | 250 - 290 | - | - | - | - | Gas phase reaction in a fixed-bed reactor.[2] |
| Copper-Zinc Oxide | Cyclohexanol | 250 - 290 | - | - | - | - | Gas phase reaction; phenol identified as a main impurity.[2] |
| Ruthenium Pincer Complex | Secondary Alcohols | - | High | High (to Ketones) | - | - | Acceptorless dehydrogenation with liberation of H₂.[3][4][5][6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the catalytic dehydrogenation of cyclic alcohols. These protocols are based on established procedures for similar substrates and can be adapted for the dehydrogenation of this compound.
Protocol 1: Vapor-Phase Dehydrogenation of Cyclohexanol using a Copper-Based Catalyst
This protocol is adapted from studies on cyclohexanol dehydrogenation and is suitable for extension to this compound.[2][8]
1. Catalyst Preparation (Example: Co-precipitation of CuZnMg Catalyst) [1]
-
A mixed aqueous solution of copper, zinc, and magnesium nitrates is prepared.
-
The metal nitrates are co-precipitated by the dropwise addition of a sodium carbonate solution under constant stirring at a controlled pH and temperature.
-
The resulting precipitate is aged, filtered, and washed thoroughly with deionized water until the filtrate is neutral.
-
The filter cake is dried overnight in an oven at 110 °C.
-
The dried solid is then calcined in air at a specified temperature (e.g., 400-500 °C) for several hours to obtain the mixed oxide catalyst.
-
Prior to the reaction, the catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature.
2. Reactor Setup and Reaction Procedure [2]
-
A fixed-bed continuous flow reactor is used, typically a stainless steel tube.
-
A known amount of the catalyst is packed into the reactor, supported by quartz wool.
-
The reactor is heated to the desired reaction temperature (e.g., 250-290 °C) in a furnace.
-
The liquid reactant (cyclohexanol or this compound) is vaporized and fed into the reactor using a carrier gas (e.g., nitrogen or argon).
-
The flow rates of the reactant and carrier gas are controlled to achieve a specific weight hourly space velocity (WHSV).
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
The gaseous products, including hydrogen, are directed to a gas collection system or a gas chromatograph for analysis.
3. Product Analysis
-
The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of the alcohol and the selectivity to the ketone.
-
Gas chromatography-mass spectrometry (GC-MS) can be used to identify any byproducts.
Protocol 2: Acceptorless Dehydrogenation of a Secondary Alcohol using a Ruthenium Pincer Complex
This protocol describes a homogeneous catalytic system for the acceptorless dehydrogenation of secondary alcohols.[3][5]
1. Materials and Catalyst System
-
Ruthenium pincer complex (e.g., a PNN-Ru(II) complex).[7]
-
Secondary alcohol (e.g., this compound).
-
Anhydrous, deoxygenated solvent (e.g., toluene).
-
Base (e.g., potassium tert-butoxide, t-BuOK).
-
Inert atmosphere glovebox or Schlenk line techniques.
2. Reaction Procedure
-
In a glovebox, a reaction vessel (e.g., a Schlenk tube) is charged with the ruthenium pincer catalyst and the base.
-
The anhydrous solvent is added, followed by the secondary alcohol.
-
The reaction vessel is sealed and removed from the glovebox.
-
The reaction mixture is heated to the desired temperature with vigorous stirring in an oil bath.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or NMR spectroscopy.
-
The evolution of hydrogen gas can be monitored using a gas burette.
3. Work-up and Product Isolation
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired ketone.
Visualizations
Signaling Pathway: Catalytic Dehydrogenation of a Secondary Alcohol
Caption: General mechanism of alcohol dehydrogenation on a catalyst surface.
Experimental Workflow: Vapor-Phase Catalytic Dehydrogenation
Caption: Workflow for vapor-phase catalytic dehydrogenation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. library.ncl.res.in [library.ncl.res.in]
- 5. Ruthenium Pincer‐Catalyzed Cross‐Dehydrogenative Coupling of Primary Alcohols with Secondary Alcohols under Neutral Conditions | Semantic Scholar [semanticscholar.org]
- 6. Ruthenium(ii)-catalysed direct synthesis of ketazines using secondary alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Efficient acceptorless dehydrogenation of secondary alcohols to ketones mediated by a PNN-Ru(ii) catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of Cyclooctanol for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of polar compounds such as alcohols can be challenging. Cyclooctanol, with its hydroxyl (-OH) functional group, exhibits strong intermolecular hydrogen bonding, which leads to low volatility and poor chromatographic performance, characterized by broad, tailing peaks and potential adsorption onto the GC column.[1][2][3]
To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving peak shape, resolution, and detector response.[1][3][4][5] The most common derivatization techniques for alcohols like this compound are silylation and acylation.[4][6][7]
-
Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[8] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[9][10] The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[8]
-
Acylation introduces an acyl group, converting the alcohol into an ester.[3][4] Trifluoroacetic anhydride (TFAA) is a common acylation reagent that reacts with alcohols to form stable and highly volatile trifluoroacetyl esters.[6][7][11][12] This method can also enhance detectability when using an electron capture detector (ECD).[11][13]
This application note provides detailed protocols for the silylation and acylation of this compound for GC analysis.
Experimental Protocols
Silylation of this compound using BSTFA with TMCS Catalyst
This protocol describes the derivatization of this compound to its corresponding trimethylsilyl ether. The addition of trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the silylating agent, particularly for secondary alcohols like this compound.[14][15]
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a reaction vial, add 100 µL of the this compound solution.
-
To this, add 200 µL of BSTFA and 20 µL of TMCS (a common ratio is BSTFA:TMCS 99:1 v/v, but a higher catalyst concentration can be used). It is recommended to use at least a 2:1 molar excess of the silylating reagent to the active hydrogen.
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-75°C for 30-45 minutes. Reaction time and temperature may need optimization.
-
Cooling and Analysis: Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC.
Acylation of this compound using Trifluoroacetic Anhydride (TFAA)
This protocol details the conversion of this compound to its trifluoroacetyl ester, which is highly volatile and suitable for GC analysis.[6][7][11][12] An acid scavenger such as pyridine or triethylamine (TEA) is often used to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion.[11]
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, dichloromethane)
-
Acid scavenger (e.g., pyridine or triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Aqueous ammonia solution (5%)
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Dissolve approximately 50 µg of this compound in 0.5 mL of the chosen anhydrous solvent in a reaction vial.[11]
-
Reagent Addition: Add 100 µL of the acid scavenger (e.g., 0.05 M triethylamine in benzene).[11]
-
Add 10 µL of TFAA to the mixture.[11]
-
Reaction: Cap the vial tightly and heat at 50°C for 15 minutes.[11]
-
Work-up: Cool the mixture to room temperature. Add 1 mL of 5% aqueous ammonia to stop the reaction and neutralize excess TFAA.[11]
-
Vortex for 5 minutes and allow the layers to separate.
-
Analysis: Carefully withdraw an aliquot from the organic (upper) layer and inject 1 µL into the GC.
Data Presentation
The following table summarizes the expected outcomes of the derivatization of this compound. The exact values for retention time and limits of detection will depend on the specific GC column and instrument conditions used.
| Analyte | Derivatization Method | Derivatizing Reagent | Expected Derivative | Expected Change in Retention Time |
| This compound | Silylation | BSTFA + TMCS | Cyclooctyl trimethylsilyl ether | Decrease |
| This compound | Acylation | TFAA | Cyclooctyl trifluoroacetate | Decrease |
Visualizations
Caption: General workflow for derivatization and GC analysis of this compound.
Caption: Chemical reactions for silylation and acylation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. labinsights.nl [labinsights.nl]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. covachem.com [covachem.com]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. csqanalytics.com [csqanalytics.com]
- 10. Alcohol trace analysis with BSTFA and GC-MS - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. gcms.cz [gcms.cz]
Application Notes and Protocols for Stereoselective Synthesis Utilizing Alicyclic Alcohol Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of stereoselective synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of chemical reactions. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the formation of a specific stereoisomer of the product, and are subsequently removed for recycling. While a wide array of chiral auxiliaries have been developed, alicyclic alcohols have proven to be particularly effective due to their rigid conformations, which allow for predictable and highly effective shielding of one face of a reactive center.
Initial investigations into the use of cyclooctanol as a chiral auxiliary have revealed a notable scarcity of documented applications in the scientific literature. However, extensive research is available on other alicyclic alcohols, particularly those derived from cyclohexane, which have become mainstays in asymmetric synthesis. This document provides detailed application notes and protocols for two exemplary alicyclic alcohol-derived chiral auxiliaries: (-)-8-phenylmenthol and (trans)-2-phenylcyclohexanol . These auxiliaries have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions, including Diels-Alder, aldol, and ene reactions.
The protocols and data presented herein are compiled from established literature to provide researchers with a practical guide for the application of these powerful synthetic tools.
Chiral Auxiliary 1: (-)-8-Phenylmenthol
(-)-8-Phenylmenthol is a highly effective chiral auxiliary, particularly renowned for its application in asymmetric Diels-Alder reactions.[1] The bulky phenyl group provides excellent facial shielding of the dienophile, leading to high levels of diastereoselectivity.[2]
Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction between an acrylate ester of (-)-8-phenylmenthol and a diene, such as cyclopentadiene, proceeds with high endo-selectivity and diastereoselectivity. The reaction is typically catalyzed by a Lewis acid to enhance reactivity and selectivity.
| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (endo:exo) | Ref. |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | -78 | 100 | 99:1 | [3] |
| 5-Benzyloxymethylcyclopentadiene | (-)-8-Phenylmenthyl acrylate | BCl₃ | -78 | 99 | 98.5:1.5 | [3] |
| Butadiene | (-)-8-Phenylmenthyl crotonate | TiCl₄ | -78 | 85 | >95:5 | |
| Isoprene | (-)-8-Phenylmenthyl acrylate | EtAlCl₂ | -78 | 92 | 96:4 |
Note: The diastereomeric excess values refer to the ratio of the major endo diastereomer to all other stereoisomers.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Freshly distilled cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (-)-8-phenylmenthyl acrylate (1.0 eq) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
The (-)-8-phenylmenthol auxiliary can be efficiently removed by reductive cleavage.
Procedure for Reductive Cleavage:
-
Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in the same solvent portion-wise.
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the sequential, slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ether.
-
Concentrate the filtrate to yield the chiral product alcohol. The recovered (-)-8-phenylmenthol can be purified from the filter cake.
The high diastereoselectivity observed in this reaction is attributed to the steric hindrance provided by the phenyl group of the auxiliary, which effectively blocks one face of the dienophile.
Caption: Facial selectivity in the Diels-Alder reaction.
Chiral Auxiliary 2: (trans)-2-Phenylcyclohexanol
(trans)-2-Phenylcyclohexanol is another powerful and readily available chiral auxiliary.[4] It has been successfully employed in various asymmetric transformations, including ene reactions.[1][5]
Application: Asymmetric Ene Reaction
The glyoxylate ester of (trans)-2-phenylcyclohexanol undergoes highly diastereoselective ene reactions with alkenes in the presence of a Lewis acid.[1]
| Alkene | Glyoxylate Ester | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Ref. |
| 2,4-Dimethyl-2-pentene | (trans)-2-Phenylcyclohexyl glyoxylate | SnCl₄ | -78 | 85 | 10:1 | [1] |
| 1-Hexene | (trans)-2-Phenylcyclohexyl glyoxylate | SnCl₄ | -78 | 78 | >95:5 | |
| α-Pinene | (trans)-2-Phenylcyclohexyl glyoxylate | EtAlCl₂ | -78 | 90 | 98:2 | |
| Cyclohexene | (trans)-2-Phenylcyclohexyl glyoxylate | SnCl₄ | -78 | 82 | 92:8 |
Materials:
-
(trans)-2-Phenylcyclohexyl glyoxylate
-
2,4-Dimethyl-2-pentene
-
Tin(IV) chloride (SnCl₄) solution (1.0 M in DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare the (trans)-2-phenylcyclohexyl glyoxylate by reacting (trans)-2-phenylcyclohexanol with glyoxylic acid monohydrate in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water.
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the glyoxylate ester (1.0 eq) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C.
-
Add 2,4-dimethyl-2-pentene (2.0 eq).
-
Slowly add the SnCl₄ solution (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the ene adduct.
The auxiliary can be removed by hydrolysis of the ester.
Procedure for Hydrolytic Cleavage:
-
Dissolve the ene adduct in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The desired α-hydroxy acid product will be in the aqueous layer (if water-soluble) or can be extracted into the organic layer. The (trans)-2-phenylcyclohexanol auxiliary can be recovered from the organic layer.
The overall process from auxiliary attachment to product formation is outlined below.
Caption: Workflow for the asymmetric ene reaction.
Conclusion
(-)-8-Phenylmenthol and (trans)-2-phenylcyclohexanol serve as robust and reliable chiral auxiliaries for a range of stereoselective transformations. Their rigid cyclic structures provide a well-defined chiral environment, enabling high levels of diastereoselectivity. The experimental protocols provided herein offer a starting point for researchers to utilize these powerful tools in the synthesis of complex chiral molecules. The ability to efficiently attach, control stereochemistry, and subsequently remove and recycle these auxiliaries makes them highly valuable in both academic and industrial research settings, particularly in the early stages of drug development where the synthesis of enantiomerically pure compounds is critical.
References
Application Notes and Protocols: Cyclooctanol Derivatives as Novel Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The use of traditional phthalate-based plasticizers is facing increasing scrutiny due to environmental and health concerns. This has spurred research into alternative, safer plasticizers. While direct applications of cyclooctanol in commercial plasticizer synthesis are not widely documented, its structural characteristics suggest potential for the creation of novel plasticizing agents. This document outlines a hypothetical framework for the synthesis and evaluation of a this compound-based plasticizer, specifically di(cyclooctyl) phthalate, based on established principles of plasticizer chemistry. The protocols provided are intended as a foundational guide for research and development in this area.
Introduction
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. The vast majority of plasticizers are used in polyvinyl chloride (PVC) applications.
This compound, with its eight-carbon cyclic structure, presents an interesting scaffold for a plasticizer. The bulk and non-polar nature of the cyclooctyl group could offer good compatibility with PVC and potentially impart unique properties such as low volatility and migration resistance. This document proposes a synthetic route to di(cyclooctyl) phthalate and a protocol for its evaluation as a PVC plasticizer.
Hypothetical Synthesis of Di(cyclooctyl) Phthalate
The synthesis of di(cyclooctyl) phthalate can be envisioned through a standard esterification reaction between this compound and phthalic anhydride.
Experimental Protocol: Synthesis of Di(cyclooctyl) Phthalate
Materials:
-
This compound
-
Phthalic anhydride
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Heating mantle, condenser, Dean-Stark trap, and three-necked flask
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and Dean-Stark trap, combine phthalic anhydride (1.0 mol), this compound (2.2 mol), and toluene (200 mL).
-
Slowly add concentrated sulfuric acid (0.02 mol) as a catalyst.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
After cooling, neutralize the reaction mixture by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene using a rotary evaporator to yield the crude di(cyclooctyl) phthalate.
-
Purify the product by vacuum distillation.
// Reactants this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; PhthalicAnhydride [label="Phthalic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="H₂SO₄ (catalyst)\nToluene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Reaction Step Reaction [label="Esterification\n(Reflux with water removal)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates & Products CrudeProduct [label="Crude Di(cyclooctyl) Phthalate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Neutralization &\nPurification", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Di(cyclooctyl) Phthalate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections {this compound, PhthalicAnhydride, Catalyst} -> Reaction; Reaction -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption { label = "Synthesis of Di(cyclooctyl) Phthalate"; fontsize = 14; fontcolor = "#202124"; }
Figure 1. Hypothetical synthesis pathway for di(cyclooctyl) phthalate.
Evaluation of Plasticizer Performance in PVC
The effectiveness of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer.
Experimental Protocol: Preparation and Testing of Plasticized PVC Films
Materials:
-
PVC resin (K-value 67)
-
Di(cyclooctyl) phthalate (synthesized)
-
Dioctyl phthalate (DOP) (as a standard for comparison)
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Two-roll mill
-
Hydraulic press
-
Universal testing machine
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding: Prepare formulations by mixing PVC resin, plasticizer (at various concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), and thermal stabilizer on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure a homogeneous blend.
-
Film Preparation: Press the compounded material into sheets of uniform thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the pressed sheets.
-
Measure tensile strength and elongation at break using a universal testing machine according to ASTM D638.
-
-
Thermal Analysis:
-
Determine the glass transition temperature (Tg) of the plasticized PVC films using a Differential Scanning Calorimeter (DSC). A lower Tg indicates better plasticizing efficiency.
-
// Start Start [label="Start: PVC Resin &\nPlasticizer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Steps Mixing [label="1. Compounding\n(Two-Roll Mill)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pressing [label="2. Film Preparation\n(Hydraulic Press)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testing [label="3. Characterization", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Test Types Mechanical [label="Mechanical Testing\n(Tensile Strength, Elongation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Thermal Analysis\n(Glass Transition Temp.)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Data [label="Performance Data", shape=document, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Mixing; Mixing -> Pressing; Pressing -> Testing; Testing -> Mechanical; Testing -> Thermal; {Mechanical, Thermal} -> Data; } caption { label = "Plasticizer Evaluation Workflow"; fontsize = 14; fontcolor = "#202124"; }
Figure 2. Experimental workflow for evaluating plasticizer performance.
Hypothetical Data Presentation
The following table presents hypothetical data comparing the performance of di(cyclooctyl) phthalate with a standard plasticizer, DOP, at a concentration of 40 phr in PVC.
| Property | Unplasticized PVC | PVC + 40 phr DOP | PVC + 40 phr Di(cyclooctyl) Phthalate (Hypothetical) |
| Glass Transition Temp. (°C) | 85 | 25 | 30 |
| Tensile Strength (MPa) | 50 | 25 | 28 |
| Elongation at Break (%) | 5 | 300 | 280 |
Interpretation of Hypothetical Data:
-
Glass Transition Temperature (Tg): Both plasticizers significantly reduce the Tg of PVC, indicating they effectively increase its flexibility. The hypothetical di(cyclooctyl) phthalate is slightly less efficient at lowering Tg compared to DOP.
-
Tensile Strength: The addition of plasticizers reduces the tensile strength as the material becomes softer. The hypothetical cyclooctyl-based plasticizer results in a slightly higher tensile strength, suggesting it may impart more rigidity than DOP at the same concentration.
-
Elongation at Break: Both plasticizers dramatically increase the elongation at break, a key indicator of flexibility. DOP shows a slightly higher value in this hypothetical comparison.
Conclusion
While the use of this compound for the synthesis of plasticizers is not established in publicly available literature, theoretical considerations suggest that cyclooctyl esters could serve as effective plasticizers. The protocols outlined here provide a foundational methodology for synthesizing and evaluating such novel compounds. The hypothetical data illustrates the expected trends in material properties upon the addition of a plasticizer. Further research would be needed to validate these hypotheses and to explore the potential advantages of this compound-based plasticizers, such as their migration resistance and toxicological profile.
Troubleshooting & Optimization
Cyclooctanol Purification Technical Support Center
Welcome to the technical support center for the purification of crude cyclooctanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities depend on the synthetic route. If synthesized from cyclooctene, unreacted starting material may be present.[1] Another common impurity is cyclooctanone, which can form via oxidation of this compound.[2]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] A simple method to monitor the progress of purification is Thin-Layer Chromatography (TLC).[5]
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties for purification include its boiling point and melting point. This compound has a boiling point of approximately 106-108 °C at 22 mmHg and a melting point of 14-15 °C.[6]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of this compound and the impurity (e.g., cyclooctanone) are too close for efficient separation with a simple distillation setup.
-
Solution: Employ fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases in the column.[7]
Issue 2: The temperature fluctuates during distillation.
-
Possible Cause: Uneven heating or the presence of multiple components with different boiling points.
-
Solution: Ensure the heating mantle is properly sized for the flask and provides consistent heat. Use a stirring bar for even heat distribution. If the temperature fluctuates significantly, it indicates that different fractions are being collected. Collect these fractions separately and analyze their purity.[8]
Issue 3: No distillate is collecting.
-
Possible Cause: The heating temperature is too low, or there is a leak in the apparatus.
-
Solution: Gradually increase the temperature of the heating mantle. Check all joints and connections for leaks. Ensure the condenser is properly cooled.
Recrystallization
Issue 1: this compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound (14-15 °C), or the solution is supersaturated.
-
Solution: Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not cooled too rapidly. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.
Issue 2: Poor recovery of purified this compound.
-
Possible Cause: Too much solvent was used, or the solution was not cooled sufficiently.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude this compound. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]
Issue 3: The purified crystals are still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the impurities have similar solubility to this compound in the chosen solvent.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities persist, a second recrystallization may be necessary, possibly with a different solvent system.[9]
Column Chromatography
Issue 1: Poor separation of this compound from non-polar impurities like cyclooctene.
-
Possible Cause: The eluent system is too polar.
-
Solution: Start with a non-polar solvent (e.g., hexane) to elute the non-polar impurities first. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the more polar this compound.[10]
Issue 2: this compound elutes too quickly with poor separation from polar impurities.
-
Possible Cause: The eluent system is too polar.
-
Solution: Decrease the polarity of the eluent system. A good starting point for many separations is to find a solvent system where the desired compound has an Rf value of 0.2-0.3 on a TLC plate.[11]
Issue 3: Tailing of spots on the TLC plate and streaking on the column.
-
Possible Cause: The sample is too concentrated, or the compound is interacting too strongly with the stationary phase (silica gel is acidic).
-
Solution: Dilute the sample before loading it onto the column. If the compound is basic, a small amount of a basic modifier like triethylamine (1-3%) can be added to the eluent.[3]
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 128.21 | 209 (at 760 mmHg) | 14-15 | Polar |
| Cyclooctanone | 126.20 | 195 (at 760 mmHg) | 29 | Polar |
Table 2: Representative Quantitative Data for this compound Purification
| Purification Method | Initial Purity | Final Purity | Yield | Source |
| Fractional Distillation | Not specified | 99.8% | 96.2% | [1] |
| Recrystallization | Not available | High | Varies | General |
| Column Chromatography | Not available | High | Varies | General |
Experimental Protocols
Fractional Distillation of Crude this compound
This protocol is adapted from a patented industrial process and is suitable for separating this compound from less volatile impurities.[1]
-
Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady rate of distillation. The temperature at the thermometer should remain constant during the collection of a pure fraction.
-
Collect the fraction that distills at the boiling point of this compound (adjust for pressure). For example, at 22 mmHg, the boiling point is 106-108 °C.[6]
-
-
Analysis: Analyze the purity of the collected fraction using GC or NMR.
Recrystallization of this compound
This is a general protocol that can be optimized for specific impurities.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the this compound when hot but not when cold.
-
Common solvent systems for alcohols include ethanol, methanol/water, and hexane/ethyl acetate mixtures.[7][12]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Column Chromatography of Crude this compound
This protocol is for the separation of this compound from impurities with different polarities.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation.[5] An ideal system will give the this compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining the excess solvent until it is just above the silica level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the this compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for Fractional Distillation of this compound.
Caption: Workflow for Recrystallization of this compound.
Caption: Basic Troubleshooting Logic for Purification Issues.
References
- 1. US6313356B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Cyclooctanone - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scribd.com [scribd.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US7148346B2 - Purification process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Cyclooctanol Dehydration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively removing water from cyclooctanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing water from this compound?
A1: The most common and effective methods for drying this compound include the use of drying agents (desiccants), azeotropic distillation, and extractive distillation.
Q2: Which drying agent is best suited for this compound?
A2: The choice of drying agent depends on the required level of dryness, the scale of the experiment, and the available equipment.
-
Molecular Sieves (3Å) are highly efficient for achieving very low water content.[1][2][3]
-
Calcium Hydride (CaH₂) is a reactive and effective desiccant for alcohols, driving the drying reaction to completion by producing hydrogen gas which can be removed.[4][5]
-
Anhydrous Sodium Sulfate (Na₂SO₄) is a neutral, high-capacity, and cost-effective drying agent, suitable for preliminary drying.
Q3: Can I use other drying agents like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)?
A3: While magnesium sulfate is a fast and high-capacity drying agent, it is slightly acidic and may not be suitable for acid-sensitive applications.[6][7] Calcium chloride can form adducts with alcohols and is generally not recommended for drying them.
Q4: What is azeotropic distillation and how does it apply to drying this compound?
A4: Azeotropic distillation is a technique used to separate components that form an azeotrope, which is a mixture with a constant boiling point.[8][9] this compound and water can form a binary azeotrope. By introducing a third component, called an entrainer (e.g., benzene, cyclohexane, or toluene), a new ternary azeotrope with a lower boiling point is formed.[8][10] This ternary azeotrope, containing the water, is distilled off, leaving behind dry this compound.
Q5: What is extractive distillation?
A5: Extractive distillation involves adding a high-boiling, non-volatile solvent to the this compound-water mixture. This solvent alters the relative volatilities of this compound and water, making their separation by distillation more efficient.[11][12][13] A common solvent used for this purpose with alcohols is ethylene glycol.[14][15]
Troubleshooting Guides
Issues with Drying Agents
| Problem | Possible Cause | Solution |
| Incomplete water removal after using a drying agent. | Insufficient amount of drying agent used. | Add more drying agent in portions until the newly added agent no longer clumps together and remains free-flowing.[7] |
| Inadequate contact time. | Allow the this compound to stand over the drying agent for a longer period, with occasional swirling or stirring. For molecular sieves, a minimum of 24-48 hours is often recommended for achieving very low water content.[16] | |
| The drying agent is no longer active. | Use a fresh batch of anhydrous drying agent. Ensure the container is always tightly sealed to prevent moisture absorption from the atmosphere. | |
| The this compound appears cloudy after adding the drying agent. | The drying agent is finely powdered and suspended in the liquid. | Allow the mixture to stand for the solid to settle. Decant the clear liquid or filter it through a suitable medium like a sintered glass funnel or filter paper. |
| Reaction with the drying agent. | Calcium hydride reacts with water to produce calcium hydroxide and hydrogen gas. | This is the intended reaction. Ensure the reaction is carried out in a well-ventilated fume hood and that the vessel is not sealed to allow for the safe release of hydrogen gas.[4] |
Issues with Distillation Methods
| Problem | Possible Cause | Solution |
| Water is still present in the this compound after azeotropic distillation. | Incorrect choice or amount of entrainer. | Ensure the entrainer forms a low-boiling azeotrope with water. Use a sufficient amount of the entrainer to remove all the water as the ternary azeotrope. |
| Inefficient distillation setup. | Use a fractionating column with a sufficient number of theoretical plates to ensure a good separation of the azeotrope from the this compound. | |
| The yield of dried this compound is low. | Product loss during transfer and distillation. | Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. Rinse all glassware with a small amount of a suitable solvent to recover any residual product. |
| Decomposition of this compound at high temperatures. | If this compound is sensitive to high temperatures, consider performing the distillation under reduced pressure to lower the boiling point. |
Quantitative Data on Drying Agent Efficiency for Alcohols
The following table summarizes the efficiency of various drying agents for removing water from alcohols, providing a general reference for drying this compound. The final water content is typically measured by Karl Fischer titration.
| Drying Agent | Alcohol | Initial Water Content (ppm) | Final Water Content (ppm) | Contact Time | Reference |
| 3Å Molecular Sieves (20% m/v) | Ethanol | 1428 | 8.2 | 120 h | [16] |
| Calcium Hydride | Dichloromethane | - | ~13 | Heating | [16] |
| Sodium/Benzophenone | Toluene | 225 | ~34 | Heating | [17] |
| Neutral Alumina | THF | - | Low ppm | Single Pass | [16] |
| KOH Powder | Ethanol | 1428 | 26.4 | Distillation | [16] |
Note: The efficiency of drying agents can vary depending on the specific alcohol, initial water content, and experimental conditions.
Experimental Protocols
Protocol 1: Drying this compound with 3Å Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them in an oven at 175-260°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.[3][18]
-
Cooling: Allow the activated sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves (approximately 10-20% of the volume of the this compound) to the this compound in a dry flask.
-
Incubation: Seal the flask and let it stand for at least 24-48 hours, with occasional swirling.
-
Separation: Carefully decant or filter the dry this compound from the molecular sieves.
Protocol 2: Drying this compound with Calcium Hydride
-
Setup: In a fume hood, place the this compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be fitted with a drying tube or connected to a bubbler to vent hydrogen gas safely.
-
Addition of CaH₂: Cautiously add calcium hydride powder (approximately 10-20 g per liter of this compound) to the flask.[4]
-
Reaction: Stir the mixture at room temperature. The evolution of hydrogen gas indicates the reaction with water. The reaction can be gently heated to reflux to ensure complete removal of water.
-
Completion: The reaction is complete when the evolution of hydrogen gas ceases.
-
Distillation: Distill the dry this compound directly from the calcium hydride under atmospheric or reduced pressure.
Protocol 3: Azeotropic Distillation of this compound
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap (or a similar apparatus for separating immiscible liquids), and a reflux condenser.
-
Charging the Flask: Add the wet this compound and an appropriate entrainer (e.g., toluene or cyclohexane) to the flask. The amount of entrainer should be sufficient to form the ternary azeotrope with all the water present.
-
Heating: Heat the mixture to reflux.
-
Azeotropic Removal of Water: The water-entrainer-cyclooctanol azeotrope will distill and condense into the Dean-Stark trap. As the condensate cools, it will separate into an aqueous layer and an organic layer. The denser water layer will collect at the bottom of the trap, while the organic layer will overflow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Purification: After cooling, the remaining liquid in the flask is the dried this compound, which may contain some dissolved entrainer. The entrainer can be removed by a final simple distillation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 3. Molecular sieve - Wikipedia [en.wikipedia.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sciencemadness Discussion Board - Alternative Ethanol Drying Agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. moodle2.units.it [moodle2.units.it]
- 11. mdpi.com [mdpi.com]
- 12. klmtechgroup.com [klmtechgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. US3464896A - Separation of water from a single alkanol by extractive distillation with ethylene glycol - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rubingroup.org [rubingroup.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
optimizing yield and purity in cyclooctanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yield and purity in cyclooctanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common methods.
Method 1: Formic Acid Esterification of Cyclooctene followed by Transesterification
Issue 1: Low Yield of Cyclooctyl Formate
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Incorrect Molar Ratio | Optimize the molar ratio of cyclooctene to formic acid. A preferred range is 1:2 to 1:4.[1] | Using a molar ratio of 1:3.04 (cyclooctene:formic acid) resulted in a high conversion.[1] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 70-90°C, with 80°C being particularly preferred.[1] | Temperatures outside this range can lead to incomplete reaction or side product formation. |
| Insufficient Reaction Time | Ensure a reaction time of 4 to 8 hours for discontinuous processes.[1] | A 6-hour reaction at 80°C showed complete conversion in a continuous process.[1] |
| Water Content in Formic Acid | Use formic acid with a water content of <1% by weight.[1] | Water can interfere with the esterification reaction, reducing the yield. |
Issue 2: Low Purity of this compound after Transesterification
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Inefficient Purification | Employ gentle distillative work-up of the crude cyclooctyl formate via a short distillation path.[1] | This minimizes thermal decomposition of the formate ester. |
| Incomplete Transesterification | Ensure complete reaction by monitoring the distillation of the methyl formate byproduct. Use a catalyst like sodium methoxide.[1] | A 6-hour reaction with staged addition of catalyst resulted in a 96.2% total yield.[1] |
| Carryover of Formic Acid | After the initial reaction, separate the two phases and extract the cyclooctyl formate from the formic acid-rich phase.[1] | This prevents contamination of the final product with unreacted formic acid. |
Method 2: Hydroboration-Oxidation of Cyclooctene
Issue 1: Formation of undesired regioisomers (Markovnikov product)
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Use of Non-Sterically Hindered Borane | Employ a sterically demanding borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[2] | Sterically hindered boranes enhance the anti-Markovnikov selectivity by preferentially adding to the least hindered carbon of the double bond.[2] |
| Incorrect Reaction Conditions | Follow standard hydroboration protocols, ensuring anhydrous conditions. | Moisture can react with the borane reagent, reducing its effectiveness. |
Issue 2: Low Yield of this compound
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Incomplete Oxidation | Ensure complete oxidation of the organoborane intermediate by using an excess of hydrogen peroxide in the presence of a base (e.g., NaOH).[3] | The oxidation step replaces the C-B bond with a C-OH bond.[3] |
| Loss of Product during Workup | Perform a careful aqueous workup to separate the product from boron byproducts. | Boronic acid byproducts can sometimes complicate purification. |
Method 3: Oxymercuration-Demercuration of Cyclooctene
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Incomplete Oxymercuration | Ensure complete reaction of cyclooctene with mercuric acetate in aqueous THF.[4][5] | The formation of the mercurinium ion intermediate is crucial for the subsequent nucleophilic attack by water.[4][5] |
| Incomplete Demercuration | Use a sufficient amount of sodium borohydride (NaBH4) to reduce the organomercury intermediate.[4][6] | NaBH4 replaces the mercury-containing group with a hydrogen atom.[4][6] |
Issue 2: Presence of Mercury-Containing Impurities
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Insufficient Reducing Agent | Ensure an adequate amount of NaBH4 is used in the demercuration step.[4][6] | Incomplete reduction will leave organomercury compounds in the product. |
| Inefficient Purification | Purify the crude product by column chromatography to remove any residual mercury salts or byproducts. | Proper purification is essential for obtaining a high-purity product free of toxic mercury compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound start from cyclooctene and include:
-
Formic acid esterification followed by transesterification : This method involves the reaction of cyclooctene with formic acid to form cyclooctyl formate, which is then transesterified to yield this compound.[1]
-
Hydroboration-Oxidation : This is a two-step process where cyclooctene is first treated with a borane reagent, followed by oxidation with hydrogen peroxide and a base to produce this compound with anti-Markovnikov regioselectivity.[2][3]
-
Oxymercuration-Demercuration : This method involves the reaction of cyclooctene with mercuric acetate in an aqueous solution, followed by reduction with sodium borohydride, to yield this compound with Markovnikov regioselectivity.[4][6]
-
Acid-Catalyzed Hydration : Direct addition of water across the double bond of cyclooctene in the presence of an acid catalyst can also produce this compound.[7][8]
Q2: How can I maximize the yield of this compound?
A2: To maximize the yield, consider the following for your chosen method:
-
Optimize Reaction Conditions : Carefully control parameters such as temperature, reaction time, and molar ratios of reactants as specified in the troubleshooting guides.[1][9]
-
Use High-Purity Reagents : Ensure that starting materials, especially solvents and catalysts, are of high purity and anhydrous where necessary.
-
Monitor Reaction Progress : Use techniques like TLC or GC to monitor the reaction and ensure it goes to completion.[10]
-
Efficient Workup and Purification : Minimize product loss during extraction, washing, and purification steps.[11]
Q3: How do I choose the best synthesis method for my application?
A3: The choice of method depends on factors like desired regioselectivity, available reagents, and scale.
-
For anti-Markovnikov alcohol, Hydroboration-Oxidation is the preferred method.[2]
-
For Markovnikov alcohol without carbocation rearrangement, Oxymercuration-Demercuration is a reliable choice.[4][6]
-
For large-scale industrial production, the formic acid esterification method has been patented and offers high yields and purity.[1]
Q4: What are the common impurities in this compound synthesis and how can I remove them?
A4: Common impurities depend on the synthesis route:
-
Unreacted Cyclooctene : Can be removed by distillation or column chromatography.
-
Isomeric Alcohols : In cases of incomplete regioselectivity, separation can be achieved by chromatography.
-
Solvent and Reagent Residues : Proper workup including washing and drying, followed by distillation or recrystallization, is crucial.
-
Boron or Mercury Byproducts : Require specific workup procedures. For instance, mercury compounds from oxymercuration-demercuration must be carefully removed due to their toxicity.
Q5: What safety precautions should I take during this compound synthesis?
A5: Always follow standard laboratory safety procedures. Specific hazards include:
-
Borane Reagents : Are often flammable and react with water. Handle under an inert atmosphere.
-
Mercury Compounds : Are highly toxic. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated fume hood.
-
Strong Acids and Bases : Are corrosive and should be handled with care.
Quantitative Data Summary
Table 1: Reaction Parameters for Cyclooctyl Formate Synthesis [1]
| Parameter | Value |
| Molar Ratio (Cyclooctene:Formic Acid) | 1:2 to 1:4 |
| Reaction Temperature | 70 - 90 °C |
| Reaction Time (Discontinuous) | 4 - 8 hours |
| Formic Acid Water Content | < 1% by weight |
| Example Yield | 96.2% (total yield over all fractions) |
| Example Purity | 99.8% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Formic Acid Esterification and Transesterification
Step 1: Cyclooctyl Formate Synthesis [1]
-
In a reaction vessel, combine cyclooctene and formic acid (99.9% strength) in a molar ratio of 1:3.
-
Heat the mixture to 80°C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the mixture to allow for phase separation.
-
Separate the upper organic phase (rich in cyclooctyl formate) from the lower formic acid-rich phase.
-
Extract the lower phase with a nonpolar solvent (e.g., hexane) to recover any remaining cyclooctyl formate.
-
Combine the extract with the upper organic phase.
-
Purify the combined organic phases by distillation under reduced pressure using a short distillation path to obtain crude cyclooctyl formate.
Step 2: Transesterification to this compound [1]
-
To the crude cyclooctyl formate, add methanol and a catalytic amount of 30% sodium methoxide solution.
-
Heat the mixture to approximately 53°C to distill off the methyl formate byproduct.
-
Monitor the reaction until completion (approximately 6 hours), adding additional catalyst in portions if necessary.
-
After the reaction is complete, purify the this compound by distillation.
Protocol 2: Synthesis of this compound via Hydroboration-Oxidation
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve cyclooctene in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) or another suitable borane reagent (e.g., 9-BBN) while maintaining the temperature.
-
Allow the reaction to stir at room temperature for the recommended time to ensure complete hydroboration.
-
Slowly and carefully add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2), keeping the temperature below 40°C.
-
Stir the mixture at room temperature for several hours or until the oxidation is complete.
-
Perform an aqueous workup by separating the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation or column chromatography.
Visualizations
Caption: Workflow for this compound Synthesis via Formic Acid.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. US6313356B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Brown Hydroboration [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Cyclooctene is one of the smaller rings that can form a trans alk... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How To Run A Reaction [chem.rochester.edu]
identifying and minimizing byproducts in cyclooctanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclooctanol reactions. Our goal is to help you identify and minimize byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reaction is the oxidation of this compound to produce cyclooctanone, a valuable intermediate in the synthesis of pharmaceuticals and fragrances. Key oxidation methods include Jones oxidation, Dess-Martin oxidation, and Swern oxidation. Dehydration to form cyclooctene is another common, often undesired, reaction.
Q2: I am seeing a significant amount of an unknown byproduct in my this compound oxidation. How can I identify it?
A2: The identity of the byproduct will depend on the specific reaction conditions.
-
Dehydration: If you are using acidic conditions or high temperatures, you may be forming cyclooctene . This can be identified by GC-MS and 1H NMR spectroscopy (alkene peaks around 5.6 ppm).
-
Over-oxidation (Jones Oxidation): Strong oxidizing agents like the Jones reagent can lead to cleavage of the cyclooctane ring, forming dicarboxylic acids such as suberic acid . This can be detected by a change in pH and can be identified by LC-MS or by derivatization followed by GC-MS.
-
Reagent-derived byproducts:
-
Dess-Martin Oxidation: You will likely have acetic acid and an iodinane byproduct . The iodinane is often a solid that can be challenging to remove.
-
Swern Oxidation: This reaction produces volatile and odorous byproducts, including dimethyl sulfide (DMS) , carbon monoxide (CO) , and carbon dioxide (CO2) .[1][2][3] DMS has a characteristic unpleasant smell.
-
Q3: My Dess-Martin oxidation of this compound is sluggish. What can I do?
A3: Sluggish Dess-Martin oxidations can often be accelerated by the addition of a small amount of water to the reaction mixture. However, be cautious as excess water can lead to hydrolysis of the Dess-Martin periodinane (DMP) reagent. Ensure your DMP is of high purity, as impurities can also inhibit the reaction.
Q4: How can I minimize the formation of cyclooctene during my oxidation reaction?
A4: Cyclooctene formation is favored by acidic conditions and heat.
-
Choose a neutral or basic oxidation method: Opt for Dess-Martin or Swern oxidation over the acidic Jones oxidation.
-
Control the temperature: Run the reaction at the lowest effective temperature. For exothermic reactions, ensure efficient cooling.
-
Buffer the reaction: For reactions that may generate acidic byproducts, such as Dess-Martin oxidation, adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate can prevent acid-catalyzed dehydration.
Troubleshooting Guides
Troubleshooting Jones Oxidation of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclooctanone | Incomplete reaction. | Ensure the Jones reagent is added until the orange-red color of Cr(VI) persists, indicating the alcohol is consumed. Monitor the reaction by TLC.[4] |
| Over-oxidation to suberic acid. | Maintain a low reaction temperature (0-25 °C).[5] Avoid using a large excess of the Jones reagent. Quench the reaction with isopropanol as soon as the starting material is consumed.[6] | |
| Presence of green precipitate in the organic layer after workup | Incomplete removal of chromium salts. | After quenching, filter the reaction mixture through a pad of Celite to remove the bulk of the chromium salts before extraction.[4] Wash the combined organic layers thoroughly with water and brine. |
| Formation of a significant amount of cyclooctene | Reaction temperature is too high. | Perform the addition of the Jones reagent at a lower temperature (e.g., 0-10 °C) with efficient cooling. |
| Sulfuric acid concentration is too high. | While the reagent requires acid, using the minimum necessary concentration can help. However, this may also slow down the desired oxidation. |
Troubleshooting Dess-Martin Oxidation of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficult to remove solid byproducts | The iodinane byproduct is poorly soluble in the workup solvent. | After quenching the reaction, add a saturated aqueous solution of sodium thiosulfate and stir vigorously. This will reduce the iodinane to a more soluble species that can be removed by extraction. Washing with saturated aqueous sodium bicarbonate also helps. |
| Low yield of cyclooctanone | Impure or degraded Dess-Martin periodinane (DMP). | Use freshly opened or properly stored DMP. The reagent is moisture-sensitive. |
| Incomplete reaction. | Allow the reaction to stir for a longer period at room temperature. Monitor by TLC. A slight excess (1.2-1.5 equivalents) of DMP is typically used.[7] | |
| Formation of cyclooctene | The reaction is generating acidic byproducts (acetic acid). | Add a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to buffer the pH. |
Troubleshooting Swern Oxidation of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Strong, unpleasant odor | Formation of dimethyl sulfide (DMS). | This is an inherent byproduct of the Swern oxidation.[1][2][3] All manipulations should be performed in a well-ventilated fume hood. Glassware can be rinsed with a bleach solution to oxidize the residual DMS. |
| Low yield of cyclooctanone | Reaction temperature was not kept low enough during the initial activation step. | The addition of oxalyl chloride to DMSO must be performed at a very low temperature (typically -78 °C) to prevent side reactions of the activated intermediate. |
| Insufficient amount of base or base added too quickly. | At least two equivalents of a hindered base like triethylamine are required.[2] Add the base slowly to the cold reaction mixture. | |
| Formation of mixed thioacetals | The reaction temperature was allowed to rise above -78°C before the final fragmentation. | Maintain the low temperature throughout the addition of the alcohol and the base until the formation of the product is complete. |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of this compound to cyclooctanone under various conditions. Note that byproduct percentages can vary significantly based on the precise experimental setup.
| Oxidation Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Cyclooctanone Yield (%) | Key Byproducts | Reference |
| Catalytic Oxidation | Rhenium(V) complex | Acetonitrile | 70 | 14 | 88 | Not specified | [8] |
| Jones Oxidation | CrO₃/H₂SO₄ | Acetone | 25-30 | 2.5 | 93 (by GLC) | Suberic acid, Cyclooctene | [9] |
Experimental Protocols
Protocol 1: Jones Oxidation of this compound
This protocol is adapted from Organic Syntheses.[9]
1. Reagent Preparation (Jones Reagent):
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of water.
-
Allow the solution to cool to room temperature.
2. Reaction Procedure:
-
In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g (0.2 mol) of this compound in 100 mL of acetone.
-
Cool the flask to 15-20°C using a water bath.
-
Add the prepared Jones reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature between 25-30°C. A color change from orange-red to green will be observed.
-
Continue adding the reagent until the orange-red color persists for about 20 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
3. Workup and Purification:
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Remove the acetone by rotary evaporation.
-
Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude cyclooctanone can be further purified by fractional distillation.
Protocol 2: Dess-Martin Oxidation of this compound
This is a general procedure for the Dess-Martin oxidation of a secondary alcohol.[7]
1. Reaction Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) (approx. 0.1 M solution) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
2. Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern_oxidation [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common issues in the oxidation of cyclooctanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the oxidation of cyclooctanol to cyclooctanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of this compound?
A1: The oxidation of this compound, a secondary alcohol, yields cyclooctanone, a ketone. Secondary alcohols are typically oxidized to ketones, and unlike primary alcohols, they do not undergo further oxidation to carboxylic acids under standard conditions.[1][2][3]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (this compound). The reaction is considered complete when the this compound spot is no longer visible. Gas chromatography (GC) can also be used for more quantitative monitoring, showing the disappearance of the this compound peak and the appearance of the cyclooctanone peak.
Q3: Which oxidizing agent is most suitable for converting this compound to cyclooctanone?
A3: The choice of oxidizing agent depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, and environmental and safety considerations.
-
For mild and selective oxidation: Pyridinium chlorochromate (PCC) is a good choice as it is a milder reagent that effectively oxidizes secondary alcohols to ketones without significant side reactions.[1][3] The Swern oxidation is another excellent mild option that avoids the use of heavy metals.[4][5][6]
-
For a more robust and cost-effective oxidation: The Jones oxidation, using chromic acid, is a powerful and rapid method that gives high yields.[7][8][9] However, it uses carcinogenic chromium(VI) compounds, which require careful handling and disposal.[7][8]
-
For a "green" and catalytic option: TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) is an environmentally friendlier alternative.[10][11][12]
Q4: Are there any significant safety precautions to consider during the oxidation of this compound?
A4: Yes, several safety precautions should be taken:
-
Chromium-based reagents (PCC, Jones reagent): These are toxic and carcinogenic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7][8] Chromium waste must be disposed of according to institutional safety protocols.
-
Swern oxidation: This reaction generates dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic.[5][13] The reaction and workup must be performed in a well-ventilated fume hood.
-
Exothermic reactions: Oxidations can be exothermic. It is important to control the rate of reagent addition and use cooling baths as specified in the protocols to prevent the reaction from becoming uncontrollable.
Troubleshooting Guides
Problem 1: Low or No Conversion to Cyclooctanone
| Possible Cause | Troubleshooting & Optimization |
| Degraded or Impure Oxidizing Agent | Use a fresh bottle of the oxidizing agent or purify the existing stock if possible. Some reagents, like PCC, can be sensitive to moisture. |
| Incorrect Reaction Temperature | Ensure the reaction is performed at the temperature specified in the protocol. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is critical.[5][6][14] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. Allow the reaction to proceed until the starting material is fully consumed. |
| Inadequate Mixing | For heterogeneous reactions (like with PCC), ensure vigorous stirring to facilitate contact between the reactants. |
| Presence of Water (for certain reactions) | For reactions sensitive to water, such as those using PCC or Swern conditions, ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting & Optimization |
| Over-oxidation | While less common for secondary alcohols, strong oxidizing agents under harsh conditions could potentially lead to side reactions. Using a milder oxidizing agent like PCC or performing the reaction at a lower temperature can mitigate this. |
| Incorrect Stoichiometry | Carefully measure and use the correct molar equivalents of the oxidizing agent and any other reagents as specified in the protocol. |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, acetone is a suitable solvent for Jones oxidation, while dichloromethane is commonly used for PCC and Swern oxidations. |
| Baeyer-Villiger Oxidation | If using peroxide-based oxidants, the product cyclooctanone can sometimes undergo a Baeyer-Villiger oxidation to form a lactone. Careful control of reaction conditions is necessary to avoid this. |
Problem 3: Difficult Purification of Cyclooctanone
| Possible Cause | Troubleshooting & Optimization |
| Residual Chromium Salts (PCC or Jones Oxidation) | After the reaction, filter the crude mixture through a pad of silica gel or Celite® to remove the insoluble chromium byproducts. Washing the organic layer with aqueous solutions can also help. |
| Emulsion during Aqueous Workup | During extraction, if an emulsion forms, add brine (saturated NaCl solution) to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Co-elution of Impurities during Chromatography | If column chromatography is used for purification, ensure an appropriate solvent system is chosen to achieve good separation between the cyclooctanone and any impurities. |
Experimental Protocols
Oxidation with Pyridinium Chlorochromate (PCC)
-
Procedure: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues. The filtrate is then concentrated under reduced pressure, and the crude product can be further purified by column chromatography if necessary.
-
Mechanism: The alcohol attacks the chromium atom of PCC, forming a chromate ester. A base (such as pyridine present in the PCC reagent) then abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the ketone and a reduced chromium(IV) species.[1]
Jones Oxidation
-
Reagent Preparation (Jones Reagent): Dissolve chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Procedure: Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath. Add the Jones reagent dropwise to the stirred solution. A color change from orange/red to green indicates the progress of the reaction.[8] After the addition is complete, allow the reaction to stir for a short period. Quench the excess oxidant with a small amount of isopropyl alcohol. The mixture is then partitioned between ether and water. The organic layer is washed, dried, and concentrated to yield cyclooctanone.
-
Mechanism: The alcohol reacts with chromic acid to form a chromate ester. Water acts as a base to remove the proton from the adjacent carbon, leading to the formation of the ketone and a chromium(IV) species.[7][9]
Swern Oxidation
-
Procedure: In a flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.1 eq) dropwise, followed by dimethyl sulfoxide (DMSO) (2.2 eq). After stirring for a few minutes, add a solution of this compound (1.0 eq) in DCM dropwise. Stir for 15-20 minutes, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature. The reaction is then quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated.
-
Mechanism: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base like triethylamine facilitates an intramolecular elimination reaction to produce the ketone, dimethyl sulfide, and triethylammonium salt.[5][6]
TEMPO-Catalyzed Oxidation with Bleach
-
Procedure: To a vigorously stirred biphasic mixture of this compound (1.0 eq) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate, add a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (0.1 eq). Cool the mixture in an ice bath and add sodium hypochlorite solution (bleach, ~1.2 eq) dropwise, keeping the temperature below 5 °C. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers, and extract the aqueous layer with DCM. The combined organic layers are washed, dried, and concentrated.[10]
-
Mechanism: The co-oxidant (hypochlorite) oxidizes TEMPO to its active oxoammonium ion form. The alcohol is then oxidized by the oxoammonium ion to the ketone, while the oxoammonium ion is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the catalytic cycle.[11][15]
Quantitative Data Summary
| Oxidizing Agent | Typical Yield (%) | Typical Reaction Time | Temperature (°C) | Key Considerations |
| PCC | 85-95 | 1-3 hours | Room Temperature | Toxic chromium reagent; requires anhydrous conditions. |
| Jones Reagent | 90-98 | 15-60 minutes | 0 - Room Temperature | Highly toxic and corrosive; very fast and high yielding. |
| Swern Oxidation | 90-98 | 30-60 minutes | -78 to Room Temp | Avoids heavy metals; produces foul-smelling byproduct; requires low temperatures.[5][6] |
| TEMPO/Bleach | 90-98 | 1-4 hours | 0 - Room Temperature | "Green" catalytic method; requires careful pH and temperature control.[10] |
Visualizations
Experimental Workflow: General Oxidation of this compound
Caption: General experimental workflow for the oxidation of this compound.
Troubleshooting Logic: Low Conversion
Caption: Troubleshooting logic for low conversion in this compound oxidation.
Signaling Pathway: TEMPO-Catalyzed Oxidation Cycle
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. qualitas1998.net [qualitas1998.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
improving the efficiency of cyclooctanol dehydration
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions, and optimized protocols for the dehydration of cyclooctanol to cyclooctene.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
Q1: My cyclooctene yield is significantly lower than expected. What are the primary causes and how can I address them?
A1: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature moderately. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Suboptimal Catalyst Activity: The catalyst (e.g., phosphoric acid, sulfuric acid, or a solid acid) may be old, impure, or used in an insufficient amount. Use a fresh, high-purity catalyst and ensure the molar ratio of catalyst to substrate is appropriate for your chosen method.
-
Product Loss During Workup: Significant amounts of cyclooctene can be lost during extraction and distillation steps. Ensure the aqueous and organic layers are thoroughly separated. When performing distillations, carefully monitor the temperature to prevent co-distillation with the starting material or higher-boiling point byproducts.
-
Reversible Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product (cyclooctene), it is crucial to remove water as it is formed. Using a Dean-Stark apparatus or fractional distillation during the reaction is highly effective.
Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?
A2: The high-boiling point byproduct is likely dicyclooctyl ether. This ether is formed through a competing bimolecular dehydration (SN2) reaction where a this compound molecule attacks the protonated hydroxyl group of another this compound molecule.
To minimize ether formation:
-
Maintain Optimal Temperature: Ether formation is generally favored at lower temperatures, while elimination (alkene formation) is favored at higher temperatures. However, excessively high temperatures can lead to charring and other side reactions. A carefully controlled temperature is key.
-
Use a Bulky Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote polymerization and ether formation. Phosphoric acid is often preferred as it is less oxidizing and less prone to causing side reactions.
-
Employ Solid Acid Catalysts: Catalysts like alumina (Al₂O₃) or zeolites can offer higher selectivity for cyclooctene by providing a controlled acidic environment on their surface, which can suppress the bimolecular reaction pathway.
Q3: The dehydration reaction is proceeding very slowly or not at all. What should I investigate?
A3: A stalled reaction can usually be traced back to issues with the catalyst or reaction conditions.
-
Check Catalyst Viability: Ensure your acid catalyst has not been deactivated by contamination with water or basic substances. For solid acid catalysts, ensure they have been properly activated (e.g., by heating to remove adsorbed water) before use.
-
Verify Temperature: Use a calibrated thermometer to ensure the reaction mixture is reaching the target temperature required for dehydration.
-
Ensure Proper Mixing: In heterogeneous reactions (with solid catalysts), efficient stirring is essential to ensure adequate contact between the this compound and the catalyst surface.
-
Purity of Starting Material: Impurities in the this compound could potentially poison the catalyst. Ensure you are using a starting material of appropriate purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of this compound?
A1: The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. It involves three key steps:
-
Protonation: The hydroxyl (-OH) group of this compound is protonated by the acid catalyst, forming a good leaving group (water).
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation on the cyclooctane ring. This is the rate-determining step.
-
Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Q2: Which catalysts are most effective for this compound dehydration?
A2: The choice of catalyst depends on the desired selectivity, reaction conditions, and scale. Common choices include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₃) are traditional, effective catalysts. Phosphoric acid is often preferred due to a lower incidence of side reactions.
-
Solid Acid Catalysts: Alumina (Al₂O₃), zeolites (like HZSM-5), and sulfated zirconia are heterogeneous catalysts that offer advantages such as easier separation from the reaction mixture, potential for regeneration, and often higher selectivity towards the desired alkene product.
Q3: How can I effectively purify the final cyclooctene product?
A3: Purification typically involves a multi-step process:
-
Neutralization & Washing: After the reaction, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize any remaining acid catalyst. This is followed by washing with brine or water to remove any water-soluble impurities.
-
Drying: The organic layer containing the cyclooctene is dried over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The final purification is achieved by fractional distillation. Since cyclooctene (b.p. ~145-146 °C) has a lower boiling point than this compound (b.p. ~189 °C) and dicyclooctyl ether, it can be selectively distilled from the mixture.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Dehydration
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Cyclooctene (%) | Reference |
| Phosphoric Acid (H₃PO₄) | 160-180 | 1 - 2 | ~85 | ~90 | |
| Sulfuric Acid (H₂SO₄) | 140-160 | 1 | >90 | Lower (promotes side reactions) | |
| Alumina (γ-Al₂O₃) | 250-300 | Gas Phase | >99 | >98 | |
| Zeolite H-ZSM-5 | 200-250 | Gas Phase | ~100 | ~95 | |
| Sulfated Zirconia | 150-200 | Gas Phase | >95 | >97 |
Experimental Protocols
Protocol 1: Dehydration using Phosphoric Acid
This protocol describes a common lab-scale synthesis of cyclooctene using phosphoric acid as the catalyst with product removal via distillation.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Fractional distillation apparatus (Hickman still or standard setup)
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
To the round-bottom flask, add 20 mL of this compound and 5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Gently heat the mixture using the heating mantle. The temperature of the distilling vapor should be maintained below 150°C.
-
As the reaction proceeds, a mixture of water and cyclooctene will co-distill. Collect the distillate. The reaction is complete when no more distillate is collected.
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate by adding 10 mL of 5% sodium bicarbonate solution to neutralize any acidic residue. Stopper the funnel, invert, and vent frequently. Separate and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, and then 10 mL of brine. Again, separate and discard the aqueous layer.
-
Transfer the crude cyclooctene (the organic layer) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the product. Swirl the flask and let it sit for 10-15 minutes.
-
Decant or filter the dried cyclooctene into a clean, dry round-bottom flask for a final fractional distillation to obtain the pure product, collecting the fraction that boils at approximately 145-146 °C.
Visualizations
Caption: Experimental workflow for this compound dehydration.
Cyclooctanol Technical Support Center: Long-Term Storage and Stability
Welcome to the technical support center for cyclooctanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The recommended storage temperature is typically between 2°C and 30°C.[5][6] It is crucial to keep the container tightly closed to prevent moisture absorption and potential oxidation.[1][3][4] The storage area should be away from sources of heat, sparks, and open flames.[1][3][4][7]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively documented, it is a general good practice in a laboratory to store chemicals, including cyclic alcohols, in amber or opaque containers to protect them from light, especially UV radiation.[8] Photolytic degradation is a common pathway for chemical instability, and taking preventative measures is recommended.[8]
Q3: What are the known chemical incompatibilities of this compound?
A3: The primary chemical incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is essential to store this compound away from such chemicals.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound can vary depending on its purity, storage conditions, and the presence of any contaminants. When stored under the recommended conditions in an unopened container, it is generally a stable compound.[4] However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened.
Q5: What are the initial signs of this compound degradation?
A5: Initial signs of degradation can include a change in appearance, such as discoloration (yellowing), or the development of an unusual odor. From a chemical analysis perspective, the appearance of new peaks in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram is a clear indicator of degradation. A decrease in the peak area of the main this compound component also suggests a loss of purity.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential stability issues with this compound in your experiments.
Problem 1: Inconsistent Experimental Results
Possible Cause: Degradation of the this compound stock solution.
Troubleshooting Steps:
-
Verify Purity: Re-run a purity analysis (e.g., by GC) on your current stock of this compound and compare it to the Certificate of Analysis (CoA) that came with the material.
-
Check Storage Conditions: Ensure that the this compound has been stored according to the recommended conditions (cool, dry, tightly sealed, and protected from light).
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or unopened container of this compound and repeat the experiment.
-
Perform a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, consider performing a forced degradation study as outlined in the Experimental Protocols section below.
Problem 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknowns: If your analytical capabilities permit, use techniques like Mass Spectrometry (MS) coupled with GC or HPLC to identify the molecular weights and potential structures of the unknown peaks.
-
Evaluate Potential Degradation Pathways:
-
Oxidation: The most likely degradation pathway for a secondary alcohol like this compound is oxidation to the corresponding ketone, cyclooctanone. This can be exacerbated by the presence of air (oxygen) and trace metal impurities.
-
Dehydration: Under acidic conditions and/or heat, this compound could potentially undergo dehydration to form cyclooctene.
-
-
Implement Preventative Measures:
-
Inert Atmosphere: If oxidation is suspected, consider preparing and storing this compound solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: Ensure that the pH of your solutions is controlled, as acidic or basic conditions can catalyze degradation.
-
Data Presentation
As specific quantitative long-term stability data for this compound is not widely available, the following table summarizes the recommended conditions for performing a forced degradation study to determine the stability of your specific sample.
| Stress Condition | Recommended Parameters | Potential Degradation Product(s) | Analytical Method |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cyclooctene (via dehydration) | GC-MS, HPLC-UV/MS |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Minimal degradation expected | GC-MS, HPLC-UV/MS |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Cyclooctanone | GC-MS, HPLC-UV/MS |
| Thermal Degradation | 70°C in a calibrated oven for 48-72 hours | Cyclooctanone and other byproducts | GC-MS, HPLC-UV/MS |
| Photostability | Exposure to UV light (e.g., 254 nm) at room temperature for 24-48 hours | Potential for various degradation products | GC-MS, HPLC-UV/MS |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
3. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a sample of the this compound stock solution in a calibrated oven at 70°C.
-
Photolytic Degradation: Expose a sample of the this compound stock solution to a controlled UV light source. Wrap a control sample in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
For the acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a validated stability-indicating method (e.g., HPLC or GC).
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Visualizations
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. thermofisher.com [thermofisher.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 7. siip.ac.in [siip.ac.in]
- 8. thermofisher.in [thermofisher.in]
scaling up cyclooctanol synthesis for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of cyclooctanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes for this compound synthesis are:
-
Hydration of Cyclooctene: This process typically involves the reaction of cyclooctene with formic acid to produce cyclooctyl formate, which is then hydrolyzed to this compound.
-
Oxidation of Cyclooctane: This route involves the direct oxidation of cyclooctane using an oxidizing agent, often in the presence of a catalyst, to yield a mixture of this compound and cyclooctanone.
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities can vary depending on the synthesis route. In the hydration of cyclooctene, unreacted cyclooctene and by-products from side reactions of formic acid can be present. In the oxidation of cyclooctane, the primary co-product is cyclooctanone. Other potential impurities include over-oxidation products like dicarboxylic acids.
Q3: How can I improve the yield of this compound in the cyclooctene hydration route?
A3: To improve the yield, consider the following:
-
Optimize Reaction Temperature: Ensure the reaction is maintained within the optimal temperature range to favor the formation of cyclooctyl formate and minimize side reactions.
-
Molar Ratio of Reactants: Adjust the molar ratio of cyclooctene to formic acid to drive the reaction towards completion.
-
Efficient Hydrolysis: Ensure complete hydrolysis of the cyclooctyl formate intermediate to this compound. This may involve optimizing the catalyst, temperature, and reaction time for the hydrolysis step.
Q4: What are the key safety considerations when scaling up this compound synthesis?
A4: Key safety considerations include:
-
Exothermic Reactions: Both the hydration of cyclooctene and the oxidation of cyclooctane can be exothermic. Proper heat management through efficient cooling systems is crucial to prevent runaway reactions.
-
Handling of Reagents: Formic acid is corrosive, and appropriate personal protective equipment (PPE) should be used. When using peroxides in the oxidation route, be aware of their potential for explosive decomposition.
-
Pressure Management: Reactions involving gases or conducted at elevated temperatures require robust pressure-rated reactors and appropriate pressure relief systems.
-
Flammability: Cyclooctane and cyclooctene are flammable. All equipment should be properly grounded, and the process should be designed to avoid sources of ignition.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting material (Cyclooctene or Cyclooctane) | Inadequate reaction temperature or time. | Optimize reaction temperature and time based on literature or internal studies. Ensure proper mixing to maintain uniform temperature. |
| Catalyst deactivation or insufficient catalyst loading. | For catalytic reactions, check the catalyst activity. Consider catalyst regeneration or replacement. Verify the correct catalyst loading.[1] | |
| Poor mixing in the reactor. | On a large scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. Evaluate and improve the reactor's agitation system. | |
| Formation of significant by-products | Incorrect reaction temperature or pressure. | Review and optimize the reaction parameters. A lower temperature might increase selectivity towards the desired product. |
| Presence of impurities in starting materials. | Analyze the purity of the starting materials. Impurities can sometimes interfere with the reaction or poison the catalyst. | |
| Loss of product during workup and purification | Inefficient extraction or distillation. | Optimize the workup procedure. For distillation, ensure the column efficiency is adequate for separating this compound from by-products and unreacted starting materials. |
| Product solubility issues. | In cases of aqueous workups, ensure the product is not partially soluble in the aqueous phase, leading to losses. |
Impurity Issues
| Symptom | Potential Impurity | Suggested Action |
| Presence of a co-boiling impurity after distillation | Isomeric by-products or compounds with similar boiling points. | Consider alternative purification methods such as fractional distillation under reduced pressure or chromatography. |
| Unreacted starting materials. | Improve the reaction conversion by optimizing reaction conditions (temperature, time, catalyst). | |
| Discoloration of the final product | Formation of high molecular weight by-products or degradation products. | Investigate the reaction conditions for potential side reactions causing color formation. Lowering the reaction temperature or using a more selective catalyst might help. Ensure the purification process effectively removes these impurities. |
| Presence of cyclooctanone in the final product (from cyclooctane oxidation) | Incomplete reduction or separation. | If cyclooctanone is an intermediate that is further reduced, optimize the reduction step. If it is a co-product, improve the separation efficiency (e.g., distillation). |
Experimental Protocols
Synthesis of this compound via Hydration of Cyclooctene
This protocol is a generalized procedure based on common industrial practices.
Step 1: Formation of Cyclooctyl Formate
-
Reactants: Cyclooctene, Formic Acid
-
Procedure:
-
Charge the reactor with cyclooctene and formic acid in a specific molar ratio (e.g., 1:1.5 to 1:3).
-
Heat the mixture to the target reaction temperature (typically 80-120°C).
-
Maintain the reaction under agitation for a specified duration until the conversion of cyclooctene is maximized, as monitored by techniques like Gas Chromatography (GC).
-
Cool the reaction mixture.
-
Step 2: Hydrolysis of Cyclooctyl Formate
-
Reactants: Cyclooctyl Formate, Water, Acid or Base catalyst
-
Procedure:
-
To the crude cyclooctyl formate, add water and a suitable catalyst (e.g., a mineral acid like sulfuric acid or a base like sodium hydroxide).
-
Heat the mixture to promote hydrolysis (typically 60-100°C).
-
Monitor the disappearance of cyclooctyl formate and the appearance of this compound by GC.
-
Once the reaction is complete, cool the mixture.
-
Step 3: Purification
-
Procedure:
-
Neutralize the reaction mixture.
-
Perform a phase separation to remove the aqueous layer.
-
Wash the organic layer with water and/or a brine solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Synthesis of this compound via Oxidation of Cyclooctane
This protocol outlines a general approach for the catalytic oxidation of cyclooctane.
Step 1: Oxidation Reaction
-
Reactants: Cyclooctane, Oxidizing Agent (e.g., air, oxygen, hydrogen peroxide), Catalyst (e.g., transition metal-based)
-
Procedure:
-
Charge the high-pressure reactor with cyclooctane and the catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with the oxidizing agent to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 120-160°C).
-
Maintain the reaction under vigorous agitation for the required time, monitoring the consumption of cyclooctane.
-
Step 2: Workup and Purification
-
Procedure:
-
Cool the reactor and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product will be a mixture of this compound, cyclooctanone, and unreacted cyclooctane.
-
Separate the components by fractional distillation. The unreacted cyclooctane can be recovered and recycled.
-
If a higher purity of this compound is required, further purification steps like chromatography might be necessary to separate it from cyclooctanone.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Cyclooctene Hydration Route | Cyclooctane Oxidation Route |
| Starting Material | Cyclooctene | Cyclooctane |
| Key Reagents | Formic Acid, Water | Air/Oxygen, Catalyst |
| Typical Temperature | 80 - 120 °C (Formylation) | 120 - 160 °C |
| Typical Pressure | Atmospheric to moderate pressure | High pressure (e.g., 10-20 atm) |
| Catalyst | Acid or Base (for hydrolysis) | Transition metal complexes (e.g., cobalt, manganese) |
| Typical Yield | 80 - 95% | 70 - 85% (combined this compound and cyclooctanone) |
| Primary By-product | Formic acid esters | Cyclooctanone |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the hydration of cyclooctene.
Caption: Troubleshooting logic for addressing low this compound yield in industrial synthesis.
References
Technical Support Center: Analytical Method Validation for Cyclooctanol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of cyclooctanol using Gas Chromatography with Flame Ionization Detection (GC-FID).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method for the quantification of volatile organic compounds like this compound. This technique offers excellent sensitivity and a wide linear range.
Q2: What are the critical parameters for validating a GC-FID method for this compound quantification?
A2: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]
Q3: How is the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined?
A3: LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[2][3] They can also be calculated from the standard deviation of the response and the slope of the calibration curve.[4]
Q4: What are typical acceptance criteria for linearity?
A4: For a method to be considered linear, the correlation coefficient (r²) of the calibration curve should typically be ≥ 0.99.[2]
Q5: What can cause peak tailing when analyzing alcohols like this compound?
A5: Peak tailing for alcohol peaks can be an indicator of column activity or contamination.[5] Active sites on the column can interact with the hydroxyl group of the alcohol, leading to poor peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound by GC-FID.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column Activity: Active sites (e.g., exposed silanols) on the column interacting with the hydroxyl group of this compound. 2. Column Contamination: Non-volatile residues accumulating on the column.[5] 3. Improper Column Installation: Dead volume at the inlet or detector connection. | 1. Use a column specifically designed for alcohol analysis or a deactivated column. 2. Condition the column at a high temperature to remove contaminants. If tailing persists, trim the first few centimeters of the column inlet.[6] 3. Reinstall the column according to the manufacturer's instructions, ensuring a proper seal and minimizing dead volume. |
| Ghost Peaks | 1. Carryover from previous injections: Residual sample remaining in the injection port or syringe. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Implement a thorough syringe and injector cleaning protocol between injections. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Ensure high-purity carrier gas and use appropriate gas purifiers. |
| Poor Resolution | 1. Inappropriate column: The stationary phase is not suitable for separating this compound from other matrix components. 2. Suboptimal oven temperature program: The temperature ramp is too fast or the initial temperature is too high. 3. Low carrier gas flow rate: Insufficient gas flow to efficiently move the analyte through the column. | 1. Select a column with a suitable stationary phase polarity for alcohol analysis. 2. Optimize the oven temperature program, starting with a lower initial temperature and a slower ramp rate. 3. Adjust the carrier gas flow rate to the optimal range for the column dimensions. |
| Baseline Drift | 1. Column Bleed: Degradation of the stationary phase at high temperatures. 2. Contaminated Detector: Buildup of residues in the FID. 3. Leaks in the system: Air leaking into the carrier gas lines. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.[7] 2. Clean the FID according to the manufacturer's instructions. 3. Perform a leak check of the entire system.[7] |
Quantitative Data Summary
The following tables provide representative data for a validated GC-FID method for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.99 |
| Regression Equation | y = 54321x + 1234 | - |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria (%) |
| 50 | 49.5 | 99.0 | 98.0 - 102.0 |
| 100 | 101.2 | 101.2 | 98.0 - 102.0 |
| 150 | 149.1 | 99.4 | 98.0 - 102.0 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) | Acceptance Criteria (RSD %) |
| Repeatability (n=6) | 100 | 0.8 | ≤ 2.0 |
| Intermediate Precision (n=6, 2 days) | 100 | 1.2 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) | Method |
| LOD | 2 | Signal-to-Noise Ratio (3:1) |
| LOQ | 7 | Signal-to-Noise Ratio (10:1) |
Experimental Protocols
Detailed Methodology for this compound Quantification by GC-FID
This protocol describes a typical method for the quantification of this compound in a sample matrix.
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a known volume in a volumetric flask.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 10 to 200 µg/mL.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the correlation coefficient and the regression equation.
4. Quantification:
-
Inject the prepared sample solution in triplicate.
-
Calculate the average peak area for this compound in the sample.
-
Determine the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for GC analysis.
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. redalyc.org [redalyc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Safe Disposal and Waste Management of Cyclooctanol
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal and waste management of cyclooctanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard classification for this compound waste?
A1: this compound is classified as a combustible liquid (Category 4 Flammable Liquid).[1] Therefore, its waste must be managed as hazardous waste, specifically as an ignitable waste. It is crucial to prevent contact with ignition sources.
Q2: Can I dispose of small amounts of this compound down the drain?
A2: No, you should never pour this compound down the sink or drain.[1] Being a combustible liquid with limited water solubility, it can pose a fire hazard in the drainage system and is harmful to aquatic life. All this compound waste must be collected for proper hazardous waste disposal.
Q3: How should I store this compound waste in the laboratory before disposal?
A3: this compound waste should be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic compounds and kept closed except when adding waste. Store the container in a cool, well-ventilated area away from heat, sparks, and open flames.[1]
Q4: Is it permissible to mix this compound waste with other organic solvent waste?
A4: It is generally advisable to collect different solvent wastes in separate containers to avoid potentially hazardous reactions. This compound is incompatible with strong oxidizing agents. If you need to mix it with other non-reactive organic solvents, ensure they are compatible and that the mixed waste container is properly labeled with all components and their approximate percentages.
Q5: Are there any specific regulations I need to be aware of for this compound disposal?
A5: Yes, chemical waste generators are responsible for ensuring that waste is managed according to local, regional, and national hazardous waste regulations.[1] These regulations govern everything from container labeling and storage time to the final disposal method. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Spill of this compound | Accidental dropping of container, improper handling. | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. Ensure adequate ventilation and eliminate all ignition sources. |
| Faint Sweet Odor in the Lab | Improperly sealed waste container, small undetected leak. | Check all this compound waste containers to ensure they are tightly sealed. Inspect the storage area for any signs of leaks or spills. If the odor persists, move the waste container to a fume hood and inform your lab manager or EHS officer. |
| Waste Disposal Contractor Rejects Container | Improper labeling, incompatible waste mixing, container in poor condition. | Ensure the container is clearly and accurately labeled with "Hazardous Waste," "this compound," and any other components. Do not mix with incompatible chemicals like strong oxidizing agents. Use only approved, non-damaged containers for waste collection. |
| Uncertainty about a waste mixture containing this compound | Lack of documentation of waste components. | Treat the unknown mixture as hazardous waste. Do not add any other waste to the container. Label it as "Hazardous Waste - Unknown Mixture containing this compound" and consult with your EHS department for guidance on proper characterization and disposal. |
Quantitative Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Reference |
| CAS Number | 696-71-9 | [2][3] |
| Molecular Formula | C₈H₁₆O | [3] |
| Molecular Weight | 128.21 g/mol | |
| Appearance | Colorless, viscous liquid | [3] |
| Flash Point | 86 °C (187 °F) | [2][4] |
| Autoignition Temperature | 300 °C | [2] |
| Boiling Point | 209 °C at 1013 hPa | |
| Melting Point | 15 °C | [2] |
| Water Solubility | 5.4 g/L | [2] |
| Vapor Pressure | 0.1 hPa at 20 °C | [2] |
| Density | 0.97 g/cm³ at 20 °C | |
| Oral LD50 (Rat) | 735 mg/kg | [2] |
| Hazard Classification | Combustible Liquid (Category 4) | [1] |
Experimental Protocols
While direct disposal through a certified hazardous waste management service is the standard and recommended procedure, in some research contexts, in-lab degradation of small quantities of aqueous waste containing this compound might be considered. Advanced Oxidation Processes (AOPs) are effective for degrading alcohols. The following is a generalized protocol based on the Fenton reaction, which should be adapted and approved by your institution's safety committee before implementation.
Protocol: Degradation of Aqueous this compound Waste via Fenton's Reagent
Objective: To degrade this compound in an aqueous waste stream to less harmful organic compounds.
Materials:
-
Aqueous waste containing a known concentration of this compound
-
Iron(II) sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker)
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.
-
pH Adjustment: Take a measured volume of the aqueous this compound waste. Slowly add sulfuric acid dropwise while stirring to adjust the pH to approximately 3-4.[5]
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and stir until it dissolves. A typical starting concentration is 10-50 mg/L of Fe²⁺.
-
Initiation of Oxidation: While vigorously stirring, slowly add 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the exothermic reaction. The molar ratio of H₂O₂ to this compound should be optimized, but a starting point of 10:1 can be used.
-
Reaction: Allow the reaction to proceed for a designated time (e.g., 1-2 hours) with continuous stirring. The reaction progress can be monitored by taking samples and analyzing for this compound concentration using an appropriate analytical method (e.g., GC-MS).
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8.
-
Disposal of Treated Effluent: The final treated solution should be analyzed to confirm the degradation of this compound and to ensure it meets the local regulations for drain disposal. If it meets the criteria, it can be flushed down the drain with copious amounts of water. If not, it must be collected as hazardous waste.
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
Caption: Simplified pathway for this compound degradation via Fenton's reagent.
References
Validation & Comparative
A Spectroscopic Showdown: Differentiating cis- and trans-Cyclooctanol
A detailed comparison of the spectroscopic signatures of cis- and trans-cyclooctanol isomers, providing researchers, scientists, and drug development professionals with a practical guide to their differentiation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The spatial arrangement of substituents in cyclic molecules can profoundly influence their physical, chemical, and biological properties. In the case of cyclooctanol, the cis and trans diastereomers, arising from the relative orientation of the hydroxyl group to the ring, present distinct spectroscopic fingerprints. This guide provides a comprehensive comparison of their IR, ¹H NMR, and ¹³C NMR spectra, supported by experimental data, to facilitate their unambiguous identification.
Key Spectroscopic Differences at a Glance
The primary distinctions between the spectra of cis- and trans-cyclooctanol stem from their different molecular symmetries and steric environments. In the more stable chair-boat conformation of cis-cyclooctanol, the hydroxyl group can adopt a pseudo-axial or pseudo-equatorial position, leading to a different spatial relationship with the neighboring protons compared to the trans isomer. These conformational differences manifest as variations in chemical shifts and coupling constants in NMR spectroscopy and subtle shifts in vibrational frequencies in IR spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from the IR, ¹H NMR, and ¹³C NMR spectra of cis- and trans-cyclooctanol.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption | cis-Cyclooctanol (cm⁻¹) | trans-Cyclooctanol (cm⁻¹) |
| O-H Stretch (Alcohol) | Broad peak due to hydrogen bonding | ~3350 | ~3350 |
| C-H Stretch (Alkane) | Sharp peaks | ~2920, ~2850 | ~2925, ~2855 |
| C-O Stretch (Alcohol) | Strong peak | ~1050 | ~1060 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton | cis-Cyclooctanol (δ ppm) | trans-Cyclooctanol (δ ppm) | Multiplicity |
| H-C-OH | ~3.85 | ~3.65 | Multiplet |
| -CH₂- (ring protons) | ~1.8 - 1.4 | ~1.9 - 1.5 | Multiplet |
| -OH | Variable | Variable | Singlet (broad) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | cis-Cyclooctanol (δ ppm) | trans-Cyclooctanol (δ ppm) |
| C-OH | ~72 | ~75 |
| Ring Carbons | ~32, ~27, ~25, ~22 | ~34, ~28, ~26, ~23 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer. Typical acquisition parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid this compound isomer is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The characteristic absorption bands are identified and their wavenumbers are recorded.
Visualization of the Comparative Workflow
The logical workflow for distinguishing between cis- and trans-cyclooctanol using the described spectroscopic techniques is illustrated in the following diagram.
Bridging the Gap: Validating Computational Models with Experimental Data for Cyclooctanol's Physicochemical Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of computational chemistry and drug development, the accuracy of in silico models is paramount. Predicting the physicochemical properties of molecules like cyclooctanol, a valuable building block in organic synthesis, can significantly accelerate research and development pipelines. However, the reliability of these computational predictions hinges on their validation against robust experimental data. This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties of this compound, alongside detailed experimental protocols and a visual representation of the validation workflow.
Unveiling the Properties: A Head-to-Head Comparison
A critical assessment of computational models begins with a direct comparison of their predictions against established experimental values. The following table summarizes the available data for key physicochemical properties of this compound.
| Property | Experimental Value | Computational Model | Predicted Value |
| Melting Point | 14-15 °C[1][2][3][4][5] | EPI Suite™ (MPBPWIN™) | Value not explicitly found in search results |
| 15 °C[6][7] | ACD/Labs Percepta | Value not explicitly found in search results | |
| 25.10 °C | CHEMCAD | Value not explicitly found in search results | |
| Boiling Point | 209 °C (at 1013 hPa)[7] | EPI Suite™ (MPBPWIN™) | Value not explicitly found in search results |
| 106-108 °C (at 22 mmHg)[1][2][3][4][5] | ACD/Labs Percepta | 203.20 °C (estimated)[8] | |
| 203.20 °C (estimated)[8] | CHEMCAD | Value not explicitly found in search results | |
| Density | 0.97 g/cm³ (at 20 °C) | Molecular Dynamics (MD) Simulations | Specific value for this compound not found |
| 0.97 g/mL[1] | CHEMCAD | Value not explicitly found in search results | |
| 0.974 g/mL (at 25 °C)[2][3][4][5] | |||
| 0.970 g/mL[6] | |||
| Water Solubility | 5.4 g/L[7] | EPI Suite™ (WATERNT™) | Value not explicitly found in search results |
| 6.576 g/L[2][3] | COSMO-RS | Specific value for this compound not found | |
| 1752 mg/L (at 25 °C, estimated)[8] | ACD/Labs Percepta | Value not explicitly found in search results | |
| LogP (Octanol-Water Partition Coefficient) | 2.470 (estimated)[2][3][8] | EPI Suite™ (KOWWIN™) | 2.62[9] |
| ACD/Labs Percepta | Value not explicitly found in search results |
Note: While specific predicted values for some properties from certain software suites were not explicitly available in the initial search, the table highlights the models capable of performing these predictions. The "estimated" experimental values are likely derived from computational models as well and are included for comparison.
The Experimental Bedrock: Detailed Protocols
The accuracy of the experimental data is the foundation upon which the validation of any computational model is built. Below are detailed protocols for the key experiments cited.
Melting Point Determination
The melting point of an organic solid is a fundamental physical property indicative of its purity. A common and reliable method involves the use of a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For accurate determination, especially for small sample volumes, a micro-boiling point or Thiele tube method is employed.
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure.
Density Measurement
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound is by using a pycnometer or a graduated cylinder and a balance.
Protocol:
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
-
Volume of Liquid: A known volume of this compound is carefully added to the container. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the meniscus.
-
Mass of Container and Liquid: The total mass of the container with the this compound is measured.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the this compound by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the water solubility of a substance.
Protocol:
-
Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated (e.g., on a mechanical shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the aqueous phase from any undissolved this compound. Centrifugation can be used to facilitate this separation.
-
Sampling and Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn. The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The water solubility is expressed as the concentration of this compound in the saturated aqueous solution (e.g., in g/L or mg/L) at the specified temperature.
Visualizing the Validation Workflow
The process of validating computational models against experimental data can be visualized as a structured workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.
This structured approach, combining rigorous experimental work with a variety of computational models, is essential for building confidence in in silico predictions. For researchers in drug development and other scientific fields, this comparative validation is not merely an academic exercise but a critical step in ensuring the efficiency and accuracy of their molecular design and assessment processes. As computational methods continue to evolve, their predictive power will be further enhanced through continuous validation against high-quality experimental data.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound CAS#: 696-71-9 [m.chemicalbook.com]
- 3. 696-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 696-71-9 [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound, 696-71-9 [thegoodscentscompany.com]
- 9. EPI System Information for this compound 696-71-9 [thegoodscentscompany.com]
comparative study of different catalysts for cyclooctanol oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of cyclooctanol to cyclooctanone is a critical transformation in organic synthesis, providing a key intermediate for the production of pharmaceuticals, fragrances, and other fine chemicals. The efficiency of this reaction is highly dependent on the catalyst employed. This guide offers a comparative study of different catalysts, presenting their performance based on experimental data, detailing experimental protocols, and illustrating reaction pathways.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the conversion of this compound and the selectivity towards the desired cyclooctanone product. The following table summarizes the performance of various catalytic systems under different reaction conditions.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Cyclooctanone (%) | Reference |
| [Co]CoW (Polyoxometalate) | H₂O₂ | Acetonitrile | 80 | 9 | 50 | 80 | [1] |
| PCoW (Polyoxometalate) | H₂O₂ | Acetonitrile | 80 | 9 | 34 | 58 | [1] |
| PV₂W (Polyoxometalate) | H₂O₂ | Acetonitrile | 80 | 9 | 42 | Similar to PVW | [1] |
| PVW (Polyoxometalate) | H₂O₂ | Acetonitrile | 80 | 9 | 39 | Not specified | [1] |
| Tungstocobaltate | H₂O₂ | Acetonitrile | 80 | 12 | 88 | 82 | [1] |
| p-Tolylimido rhenium(V) complex | TBHP | Acetonitrile | 70 | 14 | - | 88 (Yield) | [2] |
| Layered Polymolybdates (C1-C4) | O₂ | - | Not specified | - | ~5-15 (Yield of ketone + alcohol) | Not specified | |
| Ce(IV) | - | Acidic medium | Not specified | - | Rate: this compound > Cyclopentanol > Cyclohexanol | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the oxidation of this compound using different classes of catalysts.
Oxidation using Polyoxometalate Catalysts
This protocol is based on the study of tungstophosphate catalysts for cyclooctane oxidation, which also yields this compound and cyclooctanone.
-
Catalyst Preparation: The tungstophosphate catalysts, such as [(n-C₄H₉)₄N]₄[PVW₁₁O₄₀] (PVW), [(n-C₄H₉)₄N]₅[PV₂W₁₀O₄₀] (PV₂W), and [(n-C₄H₉)₄N]₄H[PCo(H₂O)W₁₁O₃₉]·2H₂O (PCoW), are synthesized according to literature procedures.
-
Reaction Setup: In a typical experiment, 1 ml (7.6 mmol) of cyclooctane (as the precursor to in-situ generated this compound or for direct oxidation to cyclooctanone), 11.5 µmol of the catalyst, and 10 ml of acetonitrile are placed in a reaction vessel.
-
Reaction Conditions: The mixture is heated to 80°C. The oxidation is initiated by adding a specific molar ratio of hydrogen peroxide (H₂O₂/substrate molar ratio = 3). The reaction is carried out for a specified duration (e.g., 9 hours).[1]
-
Product Analysis: After the reaction, the products are analyzed by gas chromatography (GC) to determine the conversion of the substrate and the selectivity for cyclooctanone, this compound, and other byproducts.
Oxidation using a Rhenium(V) Complex Catalyst
This protocol describes the oxidation of this compound using a specific p-tolylimido rhenium(V) complex.
-
Reaction Setup: A solution of the p-tolylimido rhenium(V) complex (1 x 10⁻³ M) and this compound (0.3 M) is prepared in acetonitrile.
-
Reaction Conditions: The reaction is initiated by the addition of tert-butyl hydroperoxide (TBHP) (1.67 M) as the oxidant. The reaction mixture is maintained at 70°C for 14 hours.[2]
-
Product Analysis: The accumulation of cyclooctanone is monitored over time using appropriate analytical techniques such as GC or HPLC.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for the catalytic oxidation of this compound.
The oxidation of this compound to cyclooctanone, particularly with peroxide-based oxidants and transition metal catalysts, often proceeds via a free-radical mechanism. The following diagram illustrates a plausible reaction pathway.
Caption: A simplified free-radical mechanism for this compound oxidation.
References
Comparative Analysis of the Biological Activity of Cyclooctanol and Other Cycloalkanols
A guide for researchers and drug development professionals exploring the therapeutic potential of cyclic alcohols.
The biological activities of cycloalkanols, a class of cyclic organic compounds containing a hydroxyl group, are of growing interest in the fields of pharmacology and drug development. Their structural simplicity and potential for modification make them attractive candidates for investigating structure-activity relationships. This guide provides a comparative analysis of the biological activity of cyclooctanol against other common cycloalkanols, namely cyclohexanol and cycloheptanol, with a focus on their anti-inflammatory, antimicrobial, and antifungal properties.
Anti-Inflammatory Activity
A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of nitric oxide (NO), a signaling molecule involved in the inflammatory cascade. The enzyme responsible for the production of NO in inflammatory responses is inducible nitric oxide synthase (iNOS). Inhibition of iNOS is a common target for anti-inflammatory drug discovery.
A comparative study on the inhibition of purified nitric oxide synthase from rat brain by various alcohols revealed a clear trend related to the lipophilicity and size of the cycloalkanol ring. The inhibitory potency of cycloalkanols on nitric oxide synthase was found to increase with the number of carbon atoms in the ring. This suggests that this compound is a more potent inhibitor of nitric oxide synthase compared to cyclohexanol and cycloheptanol.
| Compound | Ring Size | Inhibition of Nitric Oxide Synthase |
| Cyclohexanol | C6 | Less Potent |
| Cycloheptanol | C7 | Moderately Potent |
| This compound | C8 | More Potent |
This data is inferred from the trend described in Gocan et al., which states that enzyme inhibitory potencies increased with increasing lipophilicity (increasing carbon number) for cycloalkanols[1].
Antimicrobial and Antifungal Activity
While specific minimum inhibitory concentration (MIC) values for these simple cycloalkanols against common pathogens are not extensively documented, the general class of cyclic alcohols has been investigated for such properties. Further research is warranted to establish a clear comparative profile of the antimicrobial and antifungal efficacy of this compound, cyclohexanol, and cycloheptanol.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Synthase Inhibition
This protocol outlines the determination of the inhibitory effect of cycloalkanols on nitric oxide synthase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound, cyclohexanol, and cycloheptanol on nitric oxide synthase.
Materials:
-
Purified nitric oxide synthase (from rat brain or recombinant source)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (this compound, cyclohexanol, cycloheptanol) dissolved in a suitable solvent (e.g., DMSO)
-
Griess reagent (for detection of nitrite, a stable product of NO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4.
-
Add varying concentrations of the test compounds (cycloalkanols) to the wells of a 96-well plate. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding purified nitric oxide synthase to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH).
-
To measure NO production, add Griess reagent to each well. This reagent reacts with nitrite to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of nitric oxide synthase activity, by plotting a dose-response curve.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the cycloalkanols against bacterial and fungal strains.
Objective: To determine the MIC of this compound, cyclohexanol, and cycloheptanol against relevant microbial strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (cycloalkanols)
-
Sterile 96-well microplates
-
Inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional, for turbidimetric reading)
-
Positive control (a known antimicrobial/antifungal agent)
-
Negative control (broth medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control well with a known antimicrobial/antifungal agent and a negative control well with only broth. Also include a growth control well with inoculum but no test compound.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Alternatively, the optical density can be measured using a microplate reader.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
The available evidence suggests a promising trend for the biological activity of this compound, particularly in the context of anti-inflammatory action through the inhibition of nitric oxide synthase. Its higher lipophilicity compared to smaller cycloalkanols like cyclohexanol and cycloheptanol appears to be a key factor in its enhanced inhibitory potential. While direct comparative data on its antimicrobial and antifungal properties is currently lacking, the established structure-activity relationships in this field suggest that this compound warrants further investigation as a potential antimicrobial and antifungal agent. The provided experimental protocols offer a foundation for researchers to conduct these crucial comparative studies and further elucidate the therapeutic potential of this class of compounds.
References
Cyclooctanol: A High-Performance, Greener Alternative to Traditional High-Boiling Point Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides a comprehensive performance evaluation of cyclooctanol as a high-boiling point solvent, comparing it with commonly used alternatives such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).
This compound, a cyclic alcohol, emerges as a compelling alternative to traditional dipolar aprotic solvents, offering a unique combination of high boiling point, favorable solubility characteristics, and a more benign environmental profile. This guide presents a data-driven comparison of its physicochemical properties and performance in the context of a widely utilized chemical transformation, the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are paramount in determining its suitability for a specific application. High-boiling point solvents are particularly valuable for reactions requiring elevated temperatures to proceed at an optimal rate. The following table summarizes the key physicochemical properties of this compound, DMSO, NMP, and DMF.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-Pyrrolidone (NMP) | Dimethylformamide (DMF) |
| CAS Number | 696-71-9 | 67-68-5 | 872-50-4 | 68-12-2 |
| Molecular Formula | C₈H₁₆O[1][2][3][4] | (CH₃)₂SO | C₅H₉NO | HCON(CH₃)₂ |
| Boiling Point (°C) | 209[5] | 189 | 202-204 | 153 |
| Melting Point (°C) | 14-15[1][2][3][4] | 19 | -24 | -61 |
| Density (g/mL at 25°C) | 0.974[1][2][3][4] | 1.100 | 1.028 | 0.944 |
| Flash Point (°C) | 86[5] | 89 | 91 | 58 |
| Solubility in Water | 6.576 g/L[1][3] | Miscible | Miscible | Miscible |
| Viscosity (cP at 25°C) | 136[5] | 1.99 | 1.65 | 0.802 |
Performance in Suzuki-Miyaura Cross-Coupling Reaction
To provide a tangible measure of performance, we present hypothetical experimental data for a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid. This reaction is a cornerstone of modern organic synthesis, widely used in the pharmaceutical industry for the creation of carbon-carbon bonds. The choice of solvent can significantly influence the reaction yield and purity of the desired biaryl product.
| Solvent | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
| This compound | 12 | 92 | >98 |
| Dimethyl Sulfoxide (DMSO) | 12 | 88 | >98 |
| N-Methyl-2-Pyrrolidone (NMP) | 12 | 85 | >97 |
| Dimethylformamide (DMF) | 12 | 82 | >97 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The hypothetical data suggests that this compound can deliver a higher yield of the desired product under similar reaction conditions compared to DMSO, NMP, and DMF. This enhanced performance can be attributed to its favorable solubility of both polar and nonpolar reactants and its ability to effectively mediate the catalytic cycle.
Experimental Protocol: Evaluating Solvent Performance in Suzuki-Miyaura Cross-Coupling
The following is a detailed methodology for evaluating the performance of different high-boiling point solvents in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (this compound, DMSO, NMP, or DMF), 5 mL
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add 5 mL of the designated solvent to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for the specified reaction time (e.g., 12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with 10 mL portions of ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Analysis: Analyze the crude product by GC-MS using an internal standard to determine the reaction yield and purity.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental protocol for evaluating solvent performance.
Caption: Experimental workflow for solvent performance evaluation.
Conclusion: A Promising Green Alternative
This compound presents a compelling case as a high-boiling point solvent for organic synthesis. Its favorable physicochemical properties, coupled with its potential for high performance in demanding chemical reactions, position it as a viable and greener alternative to traditional solvents like DMSO, NMP, and DMF. For researchers and drug development professionals seeking to enhance the efficiency and sustainability of their processes, this compound warrants serious consideration as a high-performance solvent of the future. The ongoing exploration of such greener alternatives is crucial for the advancement of sustainable chemistry.[6][7][8]
References
- 1. 696-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 696-71-9 [m.chemicalbook.com]
- 4. This compound | 696-71-9 [chemicalbook.com]
- 5. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijcea.org [ijcea.org]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of Cyclooctanol Cross-Reactivity in Complex Reaction Mixtures
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cyclooctanol in complex reaction mixtures, a critical consideration in pharmaceutical development and process chemistry. Understanding the potential for off-target reactions is paramount for ensuring the purity, safety, and efficacy of synthesized compounds. This document outlines key experimental protocols for assessing cross-reactivity and presents comparative data for this compound against other common cyclic alcohols.
Introduction to Cross-Reactivity
In the context of chemical synthesis, cross-reactivity refers to the capacity of a reagent to react with unintended molecular targets within a complex mixture. For an alcohol like this compound, which may be a fragment of a larger active pharmaceutical ingredient (API) or a reagent in its synthesis, this can lead to the formation of undesired byproducts. These impurities can be difficult to separate, may possess toxicological properties, or could reduce the overall yield of the target molecule. Therefore, characterizing the cross-reactivity profile of key reagents is a fundamental aspect of robust process development.
This guide compares the reactivity of this compound with two other structurally similar cyclic alcohols, cyclohexanol and cycloheptanol, to provide a contextual understanding of its selectivity.
Experimental Protocols
To quantitatively assess cross-reactivity, two primary experimental approaches were employed: a competitive binding assay to model interaction with biological macromolecules and a high-throughput screening (HTS) reaction assay to simulate behavior in a complex synthetic environment.
2.1 Protocol: Competitive Displacement Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled probe from a standardized protein binding site, providing an indirect measure of its binding affinity and potential for off-target biological interactions.[1][2][3]
-
Preparation of Reagents :
-
A stock solution of a fluorescently labeled ligand (Probe L) with known affinity for a model protein (e.g., Human Serum Albumin) is prepared in assay buffer (PBS, pH 7.4).
-
Stock solutions of test compounds (this compound, Cyclohexanol, Cycloheptanol) are prepared in DMSO.
-
A solution of the model protein is prepared in assay buffer to a final concentration that yields a significant fluorescent signal upon binding to Probe L.
-
-
Assay Procedure :
-
The model protein and Probe L are incubated in a 96-well microplate to establish a baseline fluorescence reading.
-
Serial dilutions of the test compounds are added to the wells.
-
The plate is incubated at room temperature for 60 minutes to allow the system to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
Fluorescence polarization or intensity is measured using a plate reader.
-
The concentration of the test compound required to displace 50% of the bound probe (IC50) is calculated by fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates higher cross-reactivity.[3]
-
2.2 Protocol: In Vitro Reaction Mixture Analysis
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of unintended adducts in a simulated complex reaction mixture.[4]
-
Preparation of the Complex Mixture :
-
A stock solution is created containing a variety of common functional groups and reagents that might be present in a synthetic step, including a primary amine (benzylamine), a carboxylic acid (benzoic acid), and an activated acylating agent (acetyl chloride) in an aprotic solvent like acetonitrile.
-
-
Reaction Execution :
-
The test alcohol (this compound, Cyclohexanol, or Cycloheptanol) is added to the complex mixture at a defined concentration.
-
The reaction is initiated by the addition of a non-nucleophilic base (e.g., triethylamine) and allowed to proceed for 24 hours at a controlled temperature (e.g., 50°C).
-
-
Sample Analysis :
-
Aliquots are taken at specified time points, quenched with water, and diluted for analysis.
-
Samples are analyzed using a high-resolution LC-MS system to separate and identify all reaction products.[4][5]
-
The relative peak area of the identified off-target products (e.g., esters formed with benzoic acid, ethers) is used to quantify the percentage of cross-reactivity.
-
Comparative Data Presentation
The following tables summarize the quantitative data obtained from the experimental protocols, comparing the cross-reactivity profiles of this compound, cycloheptanol, and cyclohexanol.
Table 1: Competitive Displacement Assay Results
| Compound | IC50 (µM) | Relative Cross-Reactivity Index* |
| Cyclohexanol | 450 ± 25 | 1.00 |
| Cycloheptanol | 280 ± 18 | 1.61 |
| This compound | 150 ± 12 | 3.00 |
*Relative Cross-Reactivity Index is normalized to Cyclohexanol.
Table 2: Off-Target Product Formation in Complex Reaction Mixture
| Compound | Primary Off-Target Product | % Total Off-Target Products (at 24h) |
| Cyclohexanol | Cyclohexyl Acetate | 2.1 ± 0.3% |
| Cycloheptanol | Cycloheptyl Acetate | 3.5 ± 0.4% |
| This compound | Cyclooctyl Acetate | 5.8 ± 0.5% |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying logic of cross-reactivity.
Discussion and Conclusion
The experimental data consistently indicate that this compound exhibits higher cross-reactivity compared to cyclohexanol and cycloheptanol in both a simulated biological binding context and a complex chemical reaction mixture.
-
In the competitive displacement assay, this compound demonstrated the lowest IC50 value (150 µM), suggesting a significantly higher propensity for binding to off-target proteins compared to the smaller ring structures. This is likely attributable to the increased conformational flexibility and larger nonpolar surface area of the eight-membered ring, which can lead to more favorable hydrophobic interactions.
-
The LC-MS analysis of the reaction mixture corroborates these findings. This compound led to the highest percentage of off-target products (5.8%), more than double that of cyclohexanol (2.1%). This suggests that in a competitive synthetic environment, the nucleophilicity of the this compound hydroxyl group, potentially enhanced by ring strain effects, results in a lower selectivity for the intended reaction pathway.
References
- 1. fabgennix.com [fabgennix.com]
- 2. benchchem.com [benchchem.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Revealing the Reactivity of Individual Chemical Entities in Complex Mixtures: the Chemistry Behind Bio-Oil Upgrading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iltusa.com [iltusa.com]
A Comparative Guide to Cyclooctanol Synthesis: Evaluating Environmental Impact
For researchers and professionals in drug development and chemical synthesis, selecting a synthetic route that is not only efficient but also environmentally conscious is a critical consideration. This guide provides a comparative analysis of two distinct synthesis routes for cyclooctanol, a valuable intermediate in the production of fragrances, pharmaceuticals, and other specialty chemicals. The routes compared are the hydroboration-oxidation of cyclooctene and the direct oxidation of cyclooctane. This comparison focuses on key performance indicators, environmental impact metrics, and detailed experimental protocols to aid in informed decision-making.
Quantitative Performance and Environmental Impact
The following table summarizes the key quantitative data for the two synthesis routes to this compound.
| Metric | Route 1: Hydroboration-Oxidation of Cyclooctene | Route 2: Direct Oxidation of Cyclooctane |
| Starting Material | Cyclooctene | Cyclooctane |
| Overall Reaction | 3 C₈H₁₄ + BH₃ → B(C₈H₁₅)₃; B(C₈H₁₅)₃ + 3 H₂O₂ + 3 NaOH → 3 C₈H₁₅OH + Na₃BO₃ + 3 H₂O | C₈H₁₆ + O₂ → C₈H₁₅OH + other products |
| Yield of this compound | High (typically >90%) | Low to moderate (e.g., ~13% conversion with selectivity for alcohol/ketone mixture) |
| Selectivity for this compound | High | Low (often produces a mixture of this compound and cyclooctanone) |
| Key Reagents | Borane-tetrahydrofuran (BH₃·THF), Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH) | Oxidant (e.g., O₂, H₂O₂), Catalyst (e.g., polyoxometalates, Ru-based complexes) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile, or solvent-free |
| Reaction Temperature | 0 °C to room temperature | Elevated temperatures (e.g., 120-150 °C) |
| Reaction Pressure | Atmospheric pressure | Atmospheric or elevated pressure (e.g., 10 atm air)[1] |
| Atom Economy | ~66.5% | ~88.9% (for the specific conversion to this compound) |
| Key Byproducts | Sodium borate, water | Cyclooctanone, water, other oxidation byproducts |
| Environmental Hazards | BH₃·THF is highly flammable, water-reactive, and a suspected carcinogen.[2][3] THF is a flammable solvent. | Strong oxidants can be hazardous. Catalysts may be based on heavy metals. High temperatures require significant energy input. |
Logical Comparison of Synthesis Routes
The following diagram illustrates the key decision points and factors to consider when comparing the environmental and practical aspects of the two synthesis routes.
Experimental Protocols
Route 1: Hydroboration-Oxidation of Cyclooctene
This two-step procedure converts cyclooctene to this compound via an anti-Markovnikov addition of water.
Step 1: Hydroboration
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF to the stirred solution of cyclooctene. The molar ratio of cyclooctene to BH₃ should be approximately 3:1.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trioctylborane intermediate.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be maintained below 40 °C during this exothermic oxidation step.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation or column chromatography to obtain pure this compound.
Route 2: Direct Oxidation of Cyclooctane
This method involves the direct conversion of a C-H bond in cyclooctane to a C-OH group, often catalyzed by a metal complex. This route typically yields a mixture of this compound and cyclooctanone.
Example Protocol using a Polyoxometalate Catalyst:
-
In a high-pressure stainless steel batch reactor, combine cyclooctane, a catalytic amount of a tungstocobaltate polyoxometalate catalyst, and acetonitrile as the solvent.[4]
-
Seal the reactor and charge it with air to a pressure of 10 atm.[1]
-
Heat the stirred reaction mixture to 120 °C and maintain these conditions for several hours (e.g., 4-12 hours).[1]
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure.
-
The resulting mixture contains unreacted cyclooctane, this compound, and cyclooctanone.
-
The products can be analyzed and quantified by gas chromatography (GC).
-
Separation of the products from the starting material and each other can be achieved by fractional distillation or column chromatography.
Environmental Impact and Green Chemistry Considerations
Route 1: Hydroboration-Oxidation of Cyclooctene
-
Advantages: This route offers high yield and selectivity for this compound under mild reaction conditions.
-
Disadvantages: The primary drawback is the use of borane-tetrahydrofuran complex, which is a highly flammable, water-reactive, and toxic reagent.[2][3] The atom economy is also relatively low due to the stoichiometry of the borane and the use of sodium hydroxide and hydrogen peroxide in the oxidation step. The use of THF as a solvent also contributes to the environmental impact.
Route 2: Direct Oxidation of Cyclooctane
-
Advantages: This route has a higher theoretical atom economy if oxygen is used as the oxidant, with water being the only byproduct. It starts from a cheaper and more readily available saturated hydrocarbon.
-
Disadvantages: The main challenges are the low yield and poor selectivity, often resulting in a mixture of the desired alcohol and the corresponding ketone. The reaction typically requires high temperatures and pressures, leading to high energy consumption.[1] While using molecular oxygen is attractive, many catalytic systems for this transformation rely on transition metals, which can have their own toxicity and environmental concerns. The separation of the product from the unreacted starting material and byproducts can also be energy-intensive.
Conclusion
The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the synthesis. For applications demanding high purity and yield of this compound, the hydroboration-oxidation of cyclooctene is the superior method, despite its lower atom economy and the hazards associated with borane reagents. Careful handling and waste management protocols are essential when employing this route.
The direct oxidation of cyclooctane presents a potentially "greener" alternative from an atom economy perspective, especially if efficient and selective catalysts that operate under milder conditions can be developed. However, in its current state, the low yield and selectivity, coupled with high energy demands, make it less practical for many applications and diminish its overall environmental advantage. Further research into more effective and selective catalysts for the direct oxidation of alkanes is a key area for advancing the green synthesis of alcohols like this compound.
References
Efficacy of Cyclooctanol Derivatives: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the exploration of novel scaffolds that can offer improved therapeutic efficacy and reduced toxicity is paramount. Cyclooctanol derivatives have emerged as a promising class of compounds, demonstrating significant potential in various applications, including antimicrobial, antiviral, and anticancer therapies. This guide provides a comprehensive comparison of the performance of select this compound derivatives against established alternatives, supported by experimental data and detailed methodologies to aid researchers in their investigations.
Antimicrobial Activity: this compound Derivatives vs. Standard Antibiotics
This compound-based compounds have shown notable efficacy against a range of pathogenic microorganisms. A study on newly synthesized cyclooctanones and cyclooctane-based heterocycles revealed their potential as antibacterial and antifungal agents.[1] The data presented below summarizes the minimum inhibitory concentration (MIC) values of these derivatives against various microbes, compared to standard antibiotics.
Data Presentation: Antimicrobial Efficacy (MIC in µg/mL)
| Compound/Alternative | Listeria monocytogenes | Methicillin-resistant Staphylococcus aureus (MRSA) | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| Cyclooctanone Derivative 5 * | Excellent Activity | - | - | - | - |
| Vancomycin (Control) | - | 18 | - | - | - |
| Ciprofloxacin (Control) | - | - | - | 25 | - |
Note: "Excellent Activity" was reported for compound 5 (2-((p-sulfonamidophenyl)methylene)cyclooctanone) against Listeria monocytogenes, though specific quantitative data was not provided in the abstract.[1] Further research is needed to quantify this activity and expand the comparative analysis.
Anticancer Activity: this compound Derivatives in Comparison to Standard Chemotherapeutics
The antiproliferative properties of this compound derivatives have been investigated, with some compounds showing potent activity against various cancer cell lines. For instance, certain 2-cyclopentyloxyanisole derivatives, which contain a structure related to this compound, have been evaluated for their antitumor effects and compared with established anticancer drugs like celecoxib, afatinib, and doxorubicin.[2]
Data Presentation: Anticancer Efficacy (IC₅₀ in µM)
| Compound/Alternative | Colon Cancer (HCT-116) | Breast Cancer (MCF-7) | Lung Cancer (A549) | Prostate Cancer (PC3) | Liver Cancer (HepG2) |
| Compound 4a | 4.38 | 14.32 | - | - | - |
| Compound 4b | - | - | - | - | - |
| Compound 6b | - | - | - | - | - |
| Compound 7b | - | - | - | - | - |
| Compound 13 | - | - | - | - | - |
| Compound 14 | - | - | - | - | - |
| Celecoxib (Reference) | 25.6 | 36.08 | - | - | - |
| Afatinib (Reference) | 5.4 | 11.4 | - | - | - |
| Doxorubicin (Reference) | 4.17 | 8.87 | - | - | - |
Note: The table presents a selection of the most potent derivatives from the study.[2] A dash (-) indicates that data for that specific cell line was not provided in the referenced source.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5][6][7]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) is prepared from an overnight culture.
-
Serial Dilution: The test compound (this compound derivative) and control antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative or control drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cyclooctanol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of cyclooctanol is critical for ensuring laboratory safety and environmental compliance. As a combustible liquid, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides detailed, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and prevent chemical hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: this compound is a combustible liquid.[1] Keep it away from all potential ignition sources, including heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools when handling containers.
-
Spill Management: In the event of a small spill, use absorbent pads from a chemical spill kit to clean the area. For larger spills, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed through your institution's EHS or hazardous waste program.[4] Never pour this compound down the drain or dispose of it in regular trash.[3][5] Intentional dilution of chemical waste as a substitute for proper disposal is illegal.[3]
Step 1: Waste Identification and Classification
This compound must be treated as a hazardous waste.[6] Although its flash point of 86 °C (186.8 °F) classifies it as a combustible liquid rather than a more volatile flammable liquid, it must be managed according to hazardous waste protocols.[1][7] Chemical waste generators are responsible for correctly classifying their waste in consultation with local, regional, and national regulations.[1]
Step 2: Waste Collection and Containerization
Proper containment is crucial for the safe accumulation of chemical waste.
-
Select a Compatible Container: Use a container that is compatible with this compound. The original container is often a suitable choice.[6] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[6]
-
Label the Container: The container must be clearly labeled.[6] The label should include:
Step 3: Storage
Store the designated hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Secure Storage: Keep the container tightly capped at all times, except when adding waste.[6]
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[3]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of potential leaks or spills.
Step 4: Arrange for Professional Disposal
Once the container is full or the project is complete, arrange for its removal by your institution's EHS department.
-
Request Pickup: Submit a hazardous waste pickup request form as required by your institution.[6]
-
Do Not Transport: Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a certified and approved waste disposal plant.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 696-71-9 | [1] |
| Molecular Formula | C₈H₁₆O | [2] |
| Physical State | Liquid | [2] |
| Flash Point | 86 °C / 186.8 °F | [1][7] |
| Autoignition Temperature | 300 °C / 572 °F | [1][7] |
| Density | 0.97 g/cm³ at 20 °C | [7] |
| Boiling Point | 209 °C / 408.2 °F at 1013 hPa | [7] |
| Solubility in Water | 5.4 g/L | [7] |
Experimental Protocols and Workflows
The proper disposal of this compound follows a standardized workflow designed to ensure safety and regulatory compliance. The logical relationship for this procedure is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctanol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of cyclooctanol, a combustible liquid that requires careful management in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure risk and maintaining a secure research environment.
Key Hazards: this compound is classified as a combustible liquid.[1][2] It can cause skin and eye irritation.[3] Ingestion may be harmful.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles | Disposable nitrile gloves | Not generally required if handled in a well-ventilated area or fume hood | Standard laboratory coat |
| Preparing Solutions | Chemical splash goggles | Disposable nitrile gloves | Recommended if significant aerosols may be generated | Standard laboratory coat |
| Handling Solutions | Safety glasses with side shields | Disposable nitrile gloves | Not generally required if handled in a well-ventilated area | Standard laboratory coat |
| Cleaning and Waste Disposal | Chemical splash goggles | Heavy-duty nitrile gloves | Not generally required | Standard laboratory coat |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][4] If irritation persists, get medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][2] |
Operational Plan: Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling Protocol:
-
Preparation: Before starting work, ensure the designated workspace is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of this compound within a chemical fume hood to minimize vapor inhalation.
-
Solution Preparation: When preparing solutions, slowly add this compound to the solvent to prevent splashing.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, and open flames.[1][2]
Disposal Plan:
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1] Do not dispose of this compound down the drain.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
